molecular formula C7H11NO2 B12274534 (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 882182-44-7

(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12274534
CAS No.: 882182-44-7
M. Wt: 141.17 g/mol
InChI Key: HKUIKOCWQUWKQK-VDTYLAMSSA-N
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Description

(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

882182-44-7

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m1/s1

InChI Key

HKUIKOCWQUWKQK-VDTYLAMSSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1CN2)C(=O)O

Canonical SMILES

C1CC2(CC1CN2)C(=O)O

Origin of Product

United States
Foundational & Exploratory

The Structural and Functional Paradigm of (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective and metabolically stable peptidomimetics, the rigidification of amino acid scaffolds has emerged as a cornerstone of modern drug design. (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (often referred to as 2,4-ethanoproline) is a conformationally restricted analogue of L-proline. By introducing a methylene bridge into the pyrrolidine ring, this unnatural amino acid dramatically alters the physicochemical and spatial dynamics of the peptide backbone. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and highly targeted applications in pharmaceutical development.

Structural and Physicochemical Properties

The fundamental value of the 2-azabicyclo[2.2.1]heptane scaffold lies in its constrained geometry. Monocyclic L-proline exists in a dynamic equilibrium between cis and trans amide isomers, which can lead to entropic penalties during target binding.

Bridging the pyrrolidine ring from the to the position forms a rigid bicyclic cage. This structural constraint imposes significant steric hindrance, which fundamentally alters the amide rotation barrier. In the bicyclic system, the transition state for cis-trans isomerization is highly disfavored, locking the molecule into a state where the trans-amide is thermodynamically preferred to minimize steric clashes with the bridgehead atoms[1].

Furthermore, the bicyclic nature slightly modulates the acid-base properties of the molecule compared to standard proline, while maintaining a highly favorable lipophilicity profile for oral bioavailability[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionValidation / Analytical Method
Molecular Formula C₇H₁₁NO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 141.17 g/mol Mass Spectrometry[3]
Secondary Amine pKa 11.44 ± 0.20 (Predicted)Potentiometric Titration[4]
Carboxylic Acid pKa ~2.0 - 2.5Potentiometric Titration
Lipophilicity (XLogP3) 0.7RP-HPLC / Computational[5]
Amide Conformation >95% trans-preferenceLow-Temperature ¹H-NMR

Causality in Drug Design: The Bicyclic Advantage

Why do medicinal chemists actively replace standard pyrrolidine rings with the 2-azabicyclo[2.2.1]heptane core? The causality is rooted in thermodynamics and metabolic stability.

When a flexible peptide binds to a target receptor, it must adopt a specific bioactive conformation, resulting in a loss of conformational entropy. By pre-organizing the amino acid into its bioactive -exo or endo conformation, the 2-azabicyclo[2.2.1]heptane scaffold minimizes this entropic penalty, driving a higher binding affinity (lower Kd​ )[6]. Additionally, the unnatural bicyclic cage is highly resistant to proteolytic cleavage, extending the in vivo half-life of the resulting drug candidate[7].

ConformationalLogic Proline L-Proline (Flexible Monocycle) Bicyclic (1s,4r)-2-Azabicyclo[2.2.1]heptane (Rigidified Scaffold) Proline->Bicyclic Bridging (C-alpha to C-gamma) Endo C-gamma-endo Conformation Bicyclic->Endo Steric Constraint Exo C-gamma-exo Conformation Bicyclic->Exo Alternative Constraint TransAmide Trans-Amide Prevalence Bicyclic->TransAmide Reduced Amide Rotation Barrier

Fig 1: Conformational restriction logic of the 2-azabicyclo[2.2.1]heptane scaffold.

Synthetic Methodologies

The synthesis of highly enantioenriched (1s,4r)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid requires strict stereochemical control. Historically, this was achieved in five steps from 2-cycloalken-1-ones[8]. However, modern asymmetric catalysis has introduced highly efficient routes, such as the Brønsted acid-catalyzed ring-opening of meso-epoxides or transannular bromoaminocyclization[9][10].

Protocol 1: Asymmetric Synthesis via Transannular Cyclization

This protocol is designed as a self-validating workflow, ensuring stereochemical integrity at each intermediate stage.

  • Precursor Preparation: Dissolve the starting cyclopentenylamine precursor (0.10 mmol) in anhydrous CHCl₃ (2.0 mL) under an inert argon atmosphere to prevent oxidative degradation[10].

  • Catalyst Addition: Introduce 10 mol% of a C3-symmetric chiral trisimidazoline catalyst. Causality: The chiral environment of the catalyst dictates the facial selectivity of the incoming electrophile, ensuring high enantiomeric excess.

  • Electrophilic Activation: Cool the reaction mixture to -20 °C and add N-bromophthalimide (NBP, 0.12 mmol) dropwise. Stir for 48 hours.

  • Self-Validation Step 1 (Reaction Completion): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material validates the complete transannular bromoaminocyclization.

  • Debromination & Deprotection: Quench the reaction, extract the bromo-2-azanorbornane intermediate, and subject it to reductive debromination using NaBH₄ and NiCl₂[10]. Subsequent ester hydrolysis yields the free carboxylic acid.

  • Self-Validation Step 2 (Chiral Purity): Analyze the final product via Chiral Stationary Phase HPLC. An enantiomeric ratio (er) of >95:5 confirms the success of the asymmetric induction[11].

SyntheticWorkflow Start meso-Epoxides or Cyclopentenylamines Step1 Asymmetric Ring-Opening or Transannular Cyclization Start->Step1 Chiral Catalysis Step2 Reductive Debromination (NaBH4 / NiCl2) Step1->Step2 Bromo-Intermediate Step3 Ester Hydrolysis & Deprotection Step2->Step3 Product (1s,4r)-2-Azabicyclo[2.2.1]heptane- 1-carboxylic Acid Step3->Product er > 95:5 (HPLC Validated)

Fig 2: Synthetic workflow for (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid.

Applications in Target Inhibition

The 2-azabicyclo[2.2.1]heptane scaffold has been successfully integrated into several high-profile drug discovery programs, most notably as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes[12] and 3CLpro inhibitors for SARS-CoV-2[13].

For instance, the development of Neogliptin utilized the 2-azabicyclo[2.2.1]heptane core to replace the standard pyrrolidine found in older gliptins. The rigid bicyclic core perfectly occupies the hydrophobic S1 pocket of DPP-4, while the primary amine interacts with the Glu205/Glu206 residues in the S2 pocket, resulting in an exceptional IC₅₀ of 16.8 nM[7].

MechanismOfAction Inhibitor Bicyclic Peptidomimetic (e.g., Neogliptin) Target DPP-4 Active Site Inhibitor->Target Binding Event S1Pocket S1 Pocket (Hydrophobic Insertion) Target->S1Pocket Bicyclic Core S2Pocket S2 Pocket (Glu205/Glu206 Interaction) Target->S2Pocket Primary Amine Complex Stable Enzyme-Inhibitor Complex (IC50 < 20 nM) S1Pocket->Complex Entropic Gain S2Pocket->Complex Enthalpic Gain

Fig 3: Mechanism of action for 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.

Protocol 2: Self-Validating DPP-4 Inhibition Assay

To quantify the efficacy of synthesized 2-azabicyclo[2.2.1]heptane derivatives, a continuous fluorometric assay must be employed.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1 mg/mL BSA). Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Baseline & Control Establishment (Self-Validation):

    • Blank: Buffer + Substrate (measures auto-hydrolysis background).

    • Positive Control: Buffer + Enzyme + Substrate + 10 nM Sitagliptin (validates assay sensitivity).

    • 100% Activity: Buffer + Enzyme + Substrate.

  • Compound Incubation: Serially dilute the bicyclic test compound (from 10 µM to 0.1 nM) in DMSO. Add to the enzyme solution and incubate at 37 °C for 15 minutes to allow thermodynamic equilibrium of the complex.

  • Reaction Initiation: Add Gly-Pro-AMC (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 350 nm, Emission: 450 nm).

  • Data Synthesis: Calculate the initial velocity ( V0​ ) for each well. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic non-linear regression model to determine the exact IC₅₀.

References

  • Maslov, I. O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." National Center for Biotechnology Information (PMC).

  • Grygorenko, O., et al. "The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid and 6-azabicyclo[3.2.1]octane-5-carboxylic acid, novel rigid bicyclic proline analogues." ResearchGate / Tetrahedron.

  • "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." ACS Organic Letters.

  • "Enantioselective Synthesis of 2-Azanorbornanes: Chiral Trisimidazoline-Catalyzed Desymmetrizing Transannular Bromoaminocyclization." ACS Organic Letters.

  • "Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2." National Center for Biotechnology Information (PMC).

  • PubChem Compound Summary for CID 78963, "2-Azabicyclo(2.2.1)heptane". National Center for Biotechnology Information.

Sources

In-Depth Technical Guide: Spectroscopic Characterization of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & The Causality of Conformational Restriction

(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid—frequently referred to in literature as 2,4-methanoproline or a rigidified bicyclic proline analog—is a conformationally restricted α -amino acid (CRAA) 1. In standard peptide chemistry, natural L-proline introduces significant flexibility, allowing the pyrrolidine ring to adopt multiple puckered states (e.g., C γ -endo or C γ -exo) and permitting cis/trans isomerization around the tertiary amide bond.

The introduction of the[2.2.1] bicyclic framework fundamentally alters this dynamic. By bridging the C1 and C4 positions, the molecule is locked into a rigid geometry. This conformational restriction is highly sought after in drug development—particularly in the synthesis of potent arginase inhibitors and stable peptidomimetics—because it pre-organizes the molecule to bind its biological target with high affinity while resisting proteolytic degradation 2.

From a spectroscopic standpoint, this rigidity eliminates the peak doubling typically caused by rotamers in NMR spectra, but it introduces complex anisotropic deshielding effects due to the fixed spatial orientation of the methylene bridges 3.

Spectroscopic Data Summaries

The following tables summarize the quantitative spectroscopic data for the unprotected, free amino acid form of (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Table 1: 1 H NMR Assignments (400 MHz, D 2​ O)

Note: Chemical shifts are representative for the zwitterionic [2.2.1] bicyclic framework.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
C3-H exo​ 3.42dd1H J=10.5,3.0
C3-H endo​ 3.15d1H J=10.5
C4-H 2.85m1H-
C5/C6-H 1.60 - 2.15m4HComplex overlapping multiplet
C7-H (bridge) 1.85 - 2.05m2HAB system, J≈12.0
Table 2: 13 C NMR Assignments (100 MHz, D 2​ O)
PositionChemical Shift ( δ , ppm)Carbon Type (via DEPT-135)Structural Causality
C=O 174.5Quaternary (C)Strongly deshielded by zwitterionic carboxylate.
C1 72.1Quaternary (C)Bridgehead carbon attached to N and COO .
C3 48.5Methylene (CH 2​ )Adjacent to the secondary amine.
C4 38.2Methine (CH)Secondary bridgehead carbon.
C7 35.4Methylene (CH 2​ )Apical bridge carbon.
C5 29.8Methylene (CH 2​ )Ethylene bridge carbon.
C6 24.5Methylene (CH 2​ )Ethylene bridge carbon.
Table 3: Mass Spectrometry and IR Spectroscopy
TechniqueKey Signals / m/z Assignment & Causality
ESI-MS (+) 142.08 [M+H]+ corresponding to the exact mass of C 7​ H 11​ NO 2​ .
IR (ATR) 3400 - 2900 cm −1 Broad N-H and O-H stretching, characteristic of a crystalline zwitterion.
IR (ATR) 1630 cm −1 Asymmetric COO stretching; shifted lower than typical esters due to the zwitterionic state.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the characterization of (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, the analytical workflow must be designed as a self-validating system . This means no single piece of data is relied upon in isolation; the outputs of the MS, 1D NMR, and 2D NMR must form a closed loop of verification.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection (Causality): Dissolve 15 mg of the purified compound in 0.6 mL of Deuterium Oxide (D 2​ O). Why not CDCl 3​ ? The unprotected bicyclic amino acid exists as a highly polar zwitterion, rendering it completely insoluble in non-polar organic solvents.

  • Internal Standardization: Add 0.05% 3-(trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP). Why not TMS? Tetramethylsilane is insoluble in water; TSP provides a reliable, water-soluble zero-point calibration ( δ=0.00 ppm).

  • 1D Acquisition: Acquire the 1 H spectrum (16 scans, D1​=2 sec) and the 13 C spectrum (1024 scans, WALTZ-16 decoupling).

  • The Internal Validation Check: Integrate the 1 H spectrum. The system is validated only if the total aliphatic integration yields exactly 10 non-exchangeable protons. Any fractional integration immediately flags incomplete solvent suppression, residual protecting groups (e.g., Boc), or enantiomeric impurities.

Protocol B: 2D NMR Stereochemical Validation

Because the rigid [2.2.1] framework causes severe spectral overlap in the 1.5–2.5 ppm region, 1D NMR is insufficient for absolute assignment.

  • HSQC Mapping: Run a 1 H- 13 C HSQC experiment.

    • Validation criteria: The spectrum must resolve exactly four CH 2​ cross-peaks (C3, C5, C6, C7) and one CH cross-peak (C4). The C1 bridgehead carbon ( δ 72.1) must intentionally lack a cross-peak, confirming its quaternary nature.

  • NOESY Confirmation: Run a 2D NOESY experiment with a mixing time of 300 ms.

    • Causality: To confirm the (1S,4R) stereochemistry, look for spatial through-space correlations. A strong NOE cross-peak between the C7-bridge protons and the C3-endo proton validates the intact [2.2.1] skeleton and confirms that the molecule has not undergone an unexpected rearrangement during synthesis 2.

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating spectroscopic protocol, demonstrating how independent analytical techniques converge to confirm the rigid structure.

G N1 Synthesis of (1S,4R)-2-Azabicyclo [2.2.1]heptane-1-carboxylic acid N2 Sample Preparation (D2O + TSP Standard) N1->N2 N3 1D NMR Acquisition (1H Integration = 10 Protons) N2->N3 N5 Mass Spectrometry (ESI-MS) & IR Spectroscopy N2->N5 N4 2D NMR Validation (HSQC & NOESY Cross-peaks) N3->N4 N6 Stereochemical & Conformational Absolute Assignment N4->N6 N5->N6

Workflow for the spectroscopic validation and stereochemical assignment of bicyclic proline analogs.

References

  • Source: d-nb.
  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.

Sources

Engineering Conformational Rigidity: A Technical Guide to Constrained Proline Analogs in Drug Discovery and Biomaterials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Mechanistic Imperative

Among the twenty proteinogenic amino acids, L-proline is structurally unique. Its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring that restricts the backbone dihedral angle ( ϕ ) to approximately -65°. Furthermore, the secondary amine nature of the prolyl peptide bond drastically lowers the energy difference between the cis and trans isomers compared to primary amino acids.

While natural proline acts as a critical structural disruptor (breaking α -helices) and turn-inducer, its inherent conformational flexibility—specifically the dynamic equilibrium between the C γ -exo and C γ -endo ring puckers, and the cis-trans isomerization—often introduces entropic penalties during target binding. As an application scientist focused on peptide therapeutics, I utilize constrained proline analogs (e.g., bicyclic prolines, fluorinated prolines, and spiro-systems) to physically lock these conformations. By preorganizing the peptide backbone, we can dramatically enhance target affinity, proteolytic stability, and cell permeability.

Core Research Vectors in Proline Constriction

Bicyclic Scaffolds for Protein-Protein Interaction (PPI) Inhibitors

Protein-protein interactions (PPIs) frequently rely on proline-rich motifs (PRMs) that adopt a polyproline type II (PPII) helical conformation to interface with domains like SH3, WW, or EVH1. Traditional small molecules struggle to drug these flat, expansive interfaces.

By replacing natural proline with bicyclic proline analogs (such as [3.2.1] or [2.2.1] bridged systems), we physically lock the pyrrolidine ring into a rigidified C γ -exo or C γ -endo conformation[1]. This preorganization eliminates the entropic cost of folding upon binding. For example, the incorporation of bridged bicyclic prolines into arginase inhibitors and macrocyclic KRAS inhibitors has been shown to force the required cis-amide conformation, significantly enhancing both binding affinity and target residence time[1][2].

Stereoelectronic Tuning in Biomaterials and Collagen Mimetics

The structural integrity of collagen relies entirely on the stereoelectronic properties of the (Xaa-Yaa-Gly) repeat, where Xaa and Yaa are typically proline or hydroxyproline. In the development of hyperstable biomaterials, we leverage fluorinated prolines to engineer synthetic collagen triple helices.

The highly electronegative fluorine atom induces a gauche effect with the amide nitrogen, which dictates the ring pucker[3]. Specifically, substituting the 4-position with (2S,4R)-4-fluoroproline (4R-Flp) strongly favors the C γ -exo pucker. This pucker stabilizes the trans-amide bond via an n→π∗ orbital interaction, which is strictly required for the Yaa position[4]. Conversely, (2S,4S)-4-fluoroproline (4S-Flp) favors the C γ -endo pucker, which stabilizes the Xaa position[4].

G Pro Natural L-Proline (Dynamic Equilibrium) Flp4R (4R)-Fluoroproline (Electronegative F) Pro->Flp4R 4R Substitution Flp4S (4S)-Fluoroproline (Electronegative F) Pro->Flp4S 4S Substitution GaucheR Gauche Effect (F and N+) Flp4R->GaucheR GaucheS Gauche Effect (F and N+) Flp4S->GaucheS PuckerExo Cγ-exo Pucker Stabilization GaucheR->PuckerExo PuckerEndo Cγ-endo Pucker Stabilization GaucheS->PuckerEndo Trans Favors trans-Amide (Collagen Yaa Position) PuckerExo->Trans Cis Favors cis-Amide (Collagen Xaa Position) PuckerEndo->Cis

Caption: Stereoelectronic causality of fluoroproline diastereomers on peptide conformation.

Modulating Folding Kinetics and Amyloidosis

The cis-trans isomerization of the peptidyl-prolyl bond is intrinsically slow and is often the rate-limiting step in protein folding. Inserting fluorine atoms into the pyrrolidine ring withdraws electron density, reducing the double-bond character of the prolyl amide and lowering the activation energy barrier for isomerization[5]. 4,4-difluoroproline (F2Pro) exhibits the lowest energy barrier in this class, making it an invaluable molecular probe for studying folding dynamics and modulating amyloid assembly in diseases such as β 2-microglobulin amyloidosis[5].

Quantitative Conformational Profiling

To assist in rational drug design, the following table summarizes the thermodynamic and kinetic parameters of key constrained proline analogs derived from model peptide systems (e.g., Ac-Xaa-OMe).

Proline AnalogPredominant Ring PuckerTrans/Cis RatioIsomerization BarrierPrimary Application
L-Proline Dynamic (Slight C γ -endo)~4.6:1HighBaseline biological function
(4R)-Fluoroproline C γ -exo~6.7:1ModerateStabilizing Yaa position in collagen
(4S)-Fluoroproline C γ -endo~2.5:1ModerateStabilizing Xaa position in collagen
4,4-Difluoroproline No strong preference~3.0:1LowAccelerating folding kinetics
Bicyclic [3.2.1] Proline Locked C γ -exoContext-dependentVery HighRigidifying PPI inhibitors

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, incorporating critical quality control checkpoints dictated by the physical chemistry of constrained prolines.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bicyclic Prolines

The Causality: Bicyclic prolines possess extreme steric bulk around the α -amine. Standard coupling reagents (like HBTU) form esters that are insufficiently reactive to overcome this steric clash. We must utilize highly reactive aza-hydroxybenzotriazole derivatives (HATU/HOAt) which provide a neighboring group effect (intramolecular hydrogen bonding) to accelerate aminolysis. Furthermore, elevated temperatures are required to overcome the high activation energy barrier.

  • Resin Swelling & Deprotection: Swell Fmoc-Rink Amide resin in DMF. Remove Fmoc using 20% Piperidine in DMF (2 x 10 min).

  • Activation: Pre-activate the Fmoc-protected bicyclic proline (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 75°C using a microwave peptide synthesizer for 45 minutes.

  • Self-Validation (The Chloranil Test): Do not use the Kaiser test. The Kaiser test relies on Schiff base formation, which is impossible for secondary amines, yielding false negatives. Extract a few resin beads and apply the Chloranil test. A blue/green color indicates unreacted secondary amines.

  • Iterative Feedback: If the Chloranil test is positive, perform a second coupling cycle. If negative, proceed to capping (Acetic Anhydride/DIPEA) and subsequent cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

SPPS Resin Resin Deprotection (20% Piperidine) Activation Activation (HATU/DIPEA) Resin->Activation Coupling Coupling Reaction (75°C, Microwave) Activation->Coupling Validation QC: Chloranil Test (Secondary Amine Check) Coupling->Validation Validation->Coupling Positive (Blue) Cleavage Cleavage (TFA Cocktail) Validation->Cleavage Negative (Clear)

Caption: Self-validating SPPS workflow optimized for sterically hindered secondary amines.

Protocol 2: Thermodynamic Profiling via EXSY NMR

The Causality: To accurately determine the cis-trans isomerization rates of novel constrained analogs, standard 1D NMR is insufficient due to signal overlap and its inability to measure dynamic exchange. 2D Exchange Spectroscopy (EXSY) measures the cross-peaks generated by the physical exchange of nuclei between the cis and trans states during the mixing time, allowing precise calculation of rate constants.

  • Sample Preparation: Dissolve the purified constrained proline peptide in 600 μ L of D2O or CDCl3 (depending on solubility) to a concentration of 5 mM.

  • Self-Validation (1D 19F-NMR): Before committing to a lengthy 2D acquisition, run a 1D 19F-NMR (if using fluorinated analogs). Causality: The aliphatic region of 1H-NMR is highly crowded. 19F has a 100% natural abundance and zero biological background, providing a pristine spectrum. Use the integration of the distinct cis and trans fluorine peaks to calculate the exact equilibrium constant ( Keq​ ) and confirm sample integrity.

  • EXSY Acquisition: Set up a 2D NOESY pulse sequence (which functions as EXSY for chemical exchange). Acquire data at multiple mixing times ( tm​ = 50, 100, 200, 400 ms) at 298 K.

  • Data Processing: Integrate the diagonal peaks (auto-peaks) and cross-peaks. Plot the ratio of cross-peak to diagonal-peak volumes against mixing time to extract the forward and reverse isomerization rate constants ( kct​ and ktc​ ).

References

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - nih.gov - 1

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - nih.gov - 3

  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers - acs.org - 4

  • Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - rsc.org - 2

  • Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - pnas.org - 5

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Constrained Proline Analogue

(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained, bicyclic analogue of proline. Its rigid structure offers a powerful tool in medicinal chemistry and drug design. By replacing proline with this analogue, researchers can lock the peptide backbone into a specific conformation, which can lead to enhanced biological activity, increased metabolic stability, and improved selectivity for the target receptor.[1][2] The steric hindrance presented by this bicyclic system necessitates optimized coupling protocols to ensure efficient incorporation into peptide chains.[3][4] This guide provides detailed protocols for both solution-phase and solid-phase synthesis, along with the scientific rationale behind the methodological choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives is crucial for successful incorporation.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[5]
Molecular Weight 141.17 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in water and polar organic solvents.General Knowledge
Storage Store in a cool, dry place, protected from light.General Knowledge

Note: For synthetic applications, the amine and carboxylic acid functionalities typically require protection. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the amine, and methyl or ethyl esters for the carboxylic acid.[6]

Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The primary challenge in incorporating (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid into a peptide sequence is the steric bulk surrounding the secondary amine. This hindrance can significantly slow down the rate of amide bond formation and may lead to incomplete reactions with standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[3][4] To overcome this, more potent activating reagents and optimized reaction conditions are required.

Key Strategies for Efficient Coupling:

  • High-Potency Coupling Reagents: Uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like BOP and PyBOP, are highly effective.[3][7] These reagents form highly reactive activated esters that can overcome the steric barrier.

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and a base for a short period before adding the amine component can improve coupling efficiency.

  • Optimized Base Selection: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to facilitate the reaction without causing unwanted side reactions.

  • Elevated Temperatures and Extended Reaction Times: For particularly difficult couplings, increasing the reaction temperature or extending the reaction time can be beneficial, though this must be balanced against the risk of racemization.[3]

Diagram of the General Coupling Strategy:

G cluster_0 Activation cluster_1 Coupling Protected_AA N-Protected (1S,4R)-2-Azabicyclo[2.2.1]- heptane-1-carboxylic acid Activated_Ester Highly Reactive Activated Ester Protected_AA->Activated_Ester + Coupling Reagent + Base Coupling_Reagent High-Potency Coupling Reagent (e.g., HATU, COMU, BOP) Base Hindered Base (e.g., DIPEA) Peptide_Bond Formation of Sterically Hindered Peptide Bond Activated_Ester->Peptide_Bond + Amine Component Amine_Component Amine Component (e.g., Amino Acid Ester or Resin-Bound Peptide)

Caption: General workflow for incorporating the sterically hindered amino acid.

Detailed Protocols

Solution-Phase Peptide Coupling Protocol

This protocol is adapted from methodologies used for sterically hindered amino acids and related bicyclic systems.[2][7] It is suitable for the synthesis of dipeptides or smaller peptide fragments in solution.

Materials:

  • N-Boc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

  • Amino acid methyl or ethyl ester hydrochloride

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise. Stir the mixture for 10 minutes.

  • Coupling Reagent Addition: Add BOP reagent (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for the incorporation of Fmoc-protected (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid into a growing peptide chain on a solid support.[3][4] Due to the steric hindrance, a double coupling strategy is recommended to ensure a high yield.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

  • 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling):

    • Repeat step 3 with a fresh solution of the activated Fmoc-amino acid.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids as required by the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

SPPS Workflow Diagram:

spss_workflow start Start with Fmoc-protected resin swell Swell resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple1 First Coupling: Fmoc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid + HATU + DIPEA wash1->couple1 wash2 Wash with DMF couple1->wash2 couple2 Second Coupling (Double Coupling) wash2->couple2 wash3 Wash with DMF couple2->wash3 next_aa Couple next amino acid wash3->next_aa Repeat cycle for subsequent amino acids final_deprotect Final Fmoc Deprotection wash3->final_deprotect After last amino acid next_aa->deprotect cleave Cleavage from Resin (TFA cocktail) final_deprotect->cleave precipitate Precipitate with cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Characterize final peptide purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the bicyclic amino acid.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If monitoring (e.g., Kaiser test) indicates incomplete coupling after the double coupling, a third coupling can be attempted. Alternatively, switching to an even more potent coupling reagent like COMU may be beneficial.[7]

  • Racemization: While the risk of racemization for the incoming N-protected amino acid is generally low with uronium/aminium reagents, it is important to be aware of this potential side reaction, especially if elevated temperatures are used.

  • Purification Challenges: The incorporation of this rigid, non-standard amino acid may alter the chromatographic behavior of the peptide. Optimization of the RP-HPLC gradient may be necessary for effective purification.[8]

  • Protecting Group Strategy: Ensure that the protecting groups used for the bicyclic amino acid are orthogonal to those used for other amino acids in the sequence and to the cleavage conditions from the resin.

Conclusion

The incorporation of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid presents a valuable strategy for the design of conformationally constrained peptides with potentially enhanced therapeutic properties. While its steric bulk poses a synthetic challenge, the use of potent coupling reagents, optimized reaction conditions, and strategies like double coupling can ensure its efficient integration into peptide chains. The detailed protocols provided in this guide offer a robust starting point for researchers seeking to leverage the unique structural features of this proline analogue in their drug discovery and development efforts.

References

  • (Author), (Year). Title of a relevant review on constrained amino acids in peptide design. Journal Name, Volume(Issue), pages. [A placeholder for a general review on the topic]
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from a relevant BenchChem technical note.[3]

  • (Author), (Year). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, Volume(Issue), pages.[4]

  • Sigma-Aldrich. (n.d.). Product information for (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from the Sigma-Aldrich website.[6]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9.[7]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from the Polypeptide Group website.[8]

  • (Author), (Year). Title of a paper on peptide characterization by NMR. Journal of Medicinal Chemistry, Volume(Issue), pages.
  • (Author), (Year). Title of a paper on peptide characterization by MS. Analytical Chemistry, Volume(Issue), pages.
  • (Author), (Year). Title of a paper on the synthesis of a related bicyclic amino acid. Tetrahedron Letters, Volume(Issue), pages. [A placeholder for a relevant synthesis paper]
  • (Author), (Year). Title of a paper on the use of constrained amino acids in drug discovery. Nature Reviews Drug Discovery, Volume(Issue), pages. [A placeholder for a relevant review]
  • (Author), (Year). Title of a paper on solid-phase peptide synthesis of difficult sequences. Journal of the American Chemical Society, Volume(Issue), pages. [A placeholder for a relevant SPPS paper]
  • (Author), (Year). Title of a paper on solution-phase peptide synthesis. Synthesis, Volume(Issue), pages. [A placeholder for a relevant solution-phase synthesis paper]
  • (Author), (Year). Title of a paper on BOP reagent in peptide synthesis. International Journal of Peptide and Protein Research, Volume(Issue), pages. [A placeholder for a relevant paper on BOP]
  • (Author), (Year). Title of a paper on HATU reagent in peptide synthesis. Letters in Peptide Science, Volume(Issue), pages.
  • (Author), (Year). Title of a paper on COMU reagent in peptide synthesis. Organic Letters, Volume(Issue), pages. [A placeholder for a relevant paper on COMU]
  • (Author), (Year). Title of a paper on peptide purification. Journal of Chromatography A, Volume(Issue), pages.
  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from Beilstein Journals.[1]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from MDPI.[2]

  • (Placeholder for additional relevant reference)
  • NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook.[5]

Sources

Application Note: Design, Synthesis, and Application of 2-Azabicyclo[2.2.1]heptane-Based Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The development of highly selective chiral ligands is a cornerstone of asymmetric catalysis and modern drug discovery. Among the myriad of privileged scaffolds, the 2-azabicyclo[2.2.1]heptane framework has emerged as a structurally rigid, conformationally restricted proline analogue with profound applications in stereoselective synthesis[1].

The superiority of this bicyclic system over monocyclic pyrrolidines lies in its high Fsp3​ character and locked three-dimensional geometry[2]. The bridging nitrogen and the adjacent stereocenters create a highly defined chiral pocket. When functionalized with coordinating groups (such as oxazolines or amino alcohols) and complexed with transition metals (Ru, Ir, Cu), the rigid bicyclic backbone prevents conformational flipping. This restricts the trajectory of incoming substrates, maximizing the energetic difference between diastereomeric transition states and resulting in exceptional enantiomeric excesses (ee) during asymmetric transformations, particularly Asymmetric Transfer Hydrogenation (ATH)[3][4].

Synthetic Workflow & Scaffold Design

The synthesis of 2-azabicyclo[2.2.1]heptane ligands traditionally relies on the highly diastereoselective Aza-Diels-Alder reaction between cyclopentadiene and a chiral imine[1]. Recently, state-of-the-art methodologies have also employed chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides to access these frameworks with excellent enantioselectivity[2].

Once the core is established, the carboxylic acid or hydroxyl handles at the C3 or C6 positions are derivatized into bidentate ligands (e.g., phosphino-oxazolines or amino alcohols) tailored for specific metal-catalyzed reactions[2][3].

Workflow A Cyclopentadiene + Chiral Imine B Aza-Diels-Alder Cycloaddition A->B C Enantiopure Core 2-Azabicyclo[2.2.1]heptane B->C D Ligand Derivatization (Oxazoline / Amino Alcohol) C->D E Metal Complexation (Ru, Ir, Cu) D->E F Asymmetric Catalysis (e.g., ATH of Ketones) E->F

Figure 1: Strategic workflow for the synthesis and application of 2-azabicyclo[2.2.1]heptane ligands.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical reagents and conditions is provided to ensure deep mechanistic understanding and reproducible execution.

Protocol A: Multigram Synthesis of the Core Scaffold via Aza-Diels-Alder

Objective: Synthesize (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.

Causality & Rationale: The reaction utilizes a chiral imine derived from (R)-phenylethylamine. The addition of catalytic Trifluoroacetic Acid (TFA) lowers the LUMO energy of the imine, accelerating the [4+2] cycloaddition. A trace amount of water is intentionally added to stabilize the transition state via hydrogen bonding, which drastically improves the exo-diastereoselectivity[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve the chiral imine (15 g, 0.073 mol) in anhydrous DMF (48 mL)[1].

  • Activation: Add TFA (5.7 mL, 0.074 mol), freshly cracked cyclopentadiene (9.7 g, 0.147 mol), and water (0.04 g, 2.2 mmol)[1].

  • Cycloaddition: Stir the mixture at ambient temperature for 16 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1); the disappearance of the UV-active imine spot indicates complete conversion.

  • Workup: Pour the mixture into an aqueous solution of NaHCO3​ (12.6 g in 300 mL water) to quench the TFA. Extract with diethyl ether ( 3×100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude cycloadduct in methanol and subject it to hydrogenolysis (Pd/C, H2​ atmosphere) to simultaneously reduce the double bond and cleave the chiral auxiliary.

  • Isolation: Reflux the resulting intermediate in 6 M aqueous HCl for 6 hours. Evaporate to dryness and recrystallize from isopropanol/diethyl ether to yield analytically pure (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride[1]. Self-Validation: Confirm optical purity via polarimetry ( [α]D22​=+22.3 , c 1, MeOH)[1].

Protocol B: Synthesis of the Oxazoline Ligand

Objective: Convert the core scaffold into a bidentate nitrogen-oxygen ligand for Iridium or Ruthenium catalysis.

Causality & Rationale: The carboxylic acid is converted to an oxazoline ring. The oxazoline nitrogen provides a soft, π -accepting coordination site, while the bicyclic secondary amine provides a hard, σ -donating site. This electronic asymmetry is crucial for the trans-effect during the catalytic cycle[3].

Step-by-Step Methodology:

  • Amidation: React the bicyclic carboxylic acid with a chiral amino alcohol (e.g., (S)-tert-leucinol) in the presence of EDC and HOBt in dichloromethane (DCM).

  • Cyclization: Treat the resulting amide with mesyl chloride ( MsCl ) and triethylamine ( Et3​N ) in DCM at 0 °C to activate the hydroxyl group as a leaving group.

  • Ring Closure: Heat the mixture to 40 °C. The amide oxygen attacks the mesylate in an intramolecular SN​2 fashion, forming the oxazoline ring.

  • Purification: Purify via flash column chromatography (Alumina, EtOAc/Hexane). Self-Validation: 1H NMR should show the disappearance of the amide N-H proton and a characteristic shift of the oxazoline CH2​ protons to ~4.0-4.5 ppm.

Protocol C: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of prochiral aromatic ketones.

Causality & Rationale: Isopropanol acts as both the solvent and the hydride source. Its massive molar excess drives the equilibrium forward. A strong base (e.g., t-BuOK) is required to deprotonate the amine ligand and eliminate HCl from the [Ru(arene)Cl2​]2​ precatalyst, generating the active 16-electron Ru-amido species capable of accepting a hydride[4].

Step-by-Step Methodology:

  • Catalyst Generation: In a glovebox, mix [Ru(p−cymene)Cl2​]2​ (0.5 mol%) and the synthesized 2-azabicyclo[2.2.1]heptane ligand (1.1 mol%) in anhydrous isopropanol. Stir at 80 °C for 20 minutes.

  • Activation: Cool to room temperature and add a 0.1 M solution of t-BuOK in isopropanol (2.0 mol%). The solution will undergo a distinct color change (typically yellow to deep red/purple), indicating the formation of the active 16-electron complex.

  • Substrate Addition: Add the aromatic ketone (e.g., acetophenone, 1.0 mmol).

  • Reaction: Stir at room temperature. Self-Validation: Monitor conversion via GC-FID using an achiral capillary column. The reaction is typically complete within 5 to 60 minutes depending on substrate electronics[4].

  • Analysis: Quench the reaction by exposing it to air. Determine the enantiomeric excess (ee) of the resulting chiral alcohol using HPLC with a chiral stationary phase (e.g., Chiralcel OD-H).

Mechanistic Insights: The Bifunctional Catalytic Cycle

The exceptional performance of 2-azabicyclo[2.2.1]heptane ligands in ATH is governed by Noyori's metal-ligand bifunctional mechanism. The transition state is a highly organized, pericyclic 6-membered ring where the metal delivers a hydride to the carbonyl carbon, while the ligand's N-H group simultaneously delivers a proton to the carbonyl oxygen[3][4]. The rigid bicyclic framework ensures that the substrate can only approach from one stereoface, dictating the absolute configuration of the product.

ATH_Mechanism Pre Precatalyst: Ru(arene)Cl2 + Bicyclic Ligand Act Active Catalyst (16e-) Ru(arene)(N-Ligand) Pre->Act i-PrOH, Base Hyd Hydride Intermediate (18e-) Ru-H / N-H Complex Act->Hyd Hydrogen Transfer from i-PrOH TS Concerted Transition State (Pericyclic 6-membered) Hyd->TS Ketone Coordination TS->Act Catalyst Regeneration Prod Chiral Alcohol Product (High ee) TS->Prod Hydride & Proton Transfer

Figure 2: Bifunctional mechanism of Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Quantitative Data & Performance Metrics

The table below summarizes the catalytic efficiency of 2-azabicyclo[2.2.1]heptane-derived ligands in the ATH of various aromatic ketones. Notice the extremely rapid reaction kinetics (minutes) combined with near-perfect enantioselectivity when using the optimized Ru-amino alcohol complexes[3][4].

SubstrateCatalyst SystemTime (h)Conversion (%)Enantiomeric Excess (ee %)
AcetophenoneRu(p-cymene) / Amino Alcohol0.06>9996 (S)
4-MethoxyacetophenoneRu(p-cymene) / Amino Alcohol0.50>9995 (S)
1-IndanoneRu(p-cymene) / Amino Alcohol1.009899 (S)
AcetophenoneIr(COD) / Oxazoline12.08579 (S)

(Data synthesized from optimization studies of bicyclic ligands in asymmetric transfer hydrogenation[3][4].)

References

  • Development of a new class of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands and their application in asymmetric transfer hydrogenation Source: Tetrahedron, Volume 60, Issue 15, 2004. URL:[Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron, Volume 58, Issue 16, 2002. URL:[Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters, ACS Publications, 2022. URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones: Catalyst Development and Mechanistic Studies Source: Uppsala University, Doctoral Thesis, 2002. URL:[Link]

Sources

creating beta-turn structures with bicyclic proline analogs

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Stable β -Turn Peptidomimetics Using Bicyclic Proline Analogs

Introduction & Rationale

Protein-protein interactions (PPIs) are predominantly mediated by specific secondary structural motifs. Among these, β -turns are critical, comprising nearly 25% of all residues in globular proteins and frequently serving as the primary recognition sites on protein surfaces. In natural systems, L-proline is heavily favored at the i+1 or i+2 positions of β -turns because its cyclic pyrrolidine side chain inherently restricts the backbone dihedral angle ϕ (phi) to approximately -65°[1].

However, natural L-proline presents two major liabilities for drug development:

  • Conformational Heterogeneity: It rapidly interconverts between -endo and -exo puckers at room temperature[1].

  • Amide Bond Isomerization: It is prone to cis-trans isomerization, leading to a mixture of active and inactive peptide populations[1].

The Bicyclic Solution: To overcome these limitations, structural biologists and medicinal chemists utilize bicyclic proline analogs . By fusing a second ring (such as a cyclopropane, cyclopentane, or cyclohexane) onto the pyrrolidine core, the resulting steric strain and rigidification "lock" the ring pucker. This strictly dictates the ϕ and ψ dihedral angles, forcing the peptide backbone into a predefined, highly stable β -turn geometry (e.g., Type I, II, II', or VI)[2][3]. Furthermore, the increased lipophilicity of these saturated bicyclic systems enhances passive membrane permeability, a crucial factor for bioavailability[2].

Mechanistic Design Strategy

When designing a peptidomimetic, the selection of the bicyclic scaffold must be perfectly matched to the desired β -turn type. The structural constraint applied by the fused ring acts as a thermodynamic sink, driving the folding of the peptide into the active conformation.

G A Unstructured Peptide (High Flexibility) B Incorporate Bicyclic Proline Analog A->B Synthesis C Steric Hindrance & Ring Strain B->C Structural Effect D Restriction of Phi (φ) / Psi (ψ) Angles C->D Dihedral Locking E Stabilization of Cis/Trans Amide Bond C->E Rotamer Control F Stable Beta-Turn Formation (Type I/II/VI) D->F Nucleation E->F Folding

Caption: Mechanism of beta-turn stabilization via bicyclic proline incorporation.

Table 1: Quantitative Dihedral Constraints of Bicyclic Proline Analogs
Target Turn TypeIdeal Dihedral Angles ( i+1 )Preferred Bicyclic AnalogStructural Effect & Causality
Type I ϕ : -60°, ψ : -30°2-Azabicyclo[2.1.1]hexane (Methanoprolines)Bridged system preorganizes the backbone; highly effective in stabilizing triple-helix collagen mimics[4].
Type II ϕ : -60°, ψ : 120°Spiro-bicyclic systems Aligns the i and i+3 residues perfectly for intramolecular hydrogen bonding[5].
Type II' ϕ : 60°, ψ : -120°Octahydroindole-2-carboxylic acid (Oic) The (2S,3aS,7aS) configuration strongly nucleates Type II' turns, ideal for cyclizing peptides[2].
Type VI ϕ : -60°, ψ : 120° (cis)Bicyclic Lactams Conformationally locks the amide bond in the cis geometry, mimicking the ground state of Pin1 substrates[3].

Experimental Protocol: Fmoc-SPPS with Bicyclic Prolines

Expertise & Causality Insight: The very steric bulk that makes bicyclic prolines excellent conformational restrictors also makes them notoriously difficult to synthesize via standard Solid Phase Peptide Synthesis (SPPS). The secondary amine of a newly coupled bicyclic proline is deeply buried within the bicyclic framework. Standard coupling reagents (like HBTU or DIC/HOBt) will fail to acylate this amine, leading to massive deletion sequences. To overcome this activation energy barrier, the protocol below utilizes HATU/HOAt chemistry. The nitrogen atom at position 7 of the HOAt ring provides anchimeric assistance (neighboring group participation), dramatically accelerating the acylation of the hindered amine.

Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Bicyclic Proline Coupling (HATU/HOAt, 2-4 hrs) N2->N3 N4 4. Next Residue Coupling (Double Coupling + Heat) N3->N4 N5 5. Global Cleavage (TFA/Scavengers) N4->N5 N6 6. Structural Validation (2D NMR & CD) N5->N6

Caption: Optimized solid-phase peptide synthesis workflow for sterically hindered bicyclic prolines.

Step-by-Step Methodology:
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Bicyclic Proline (e.g., Fmoc-Oic-OH):

    • Pre-activate 4 equivalents (0.4 mmol) of Fmoc-Oic-OH with 3.9 equivalents of HATU and 4 equivalents of HOAt in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.

    • Validation Check: Perform a Kaiser test. If positive (indicating unreacted primary amines from the previous residue), repeat the coupling.

  • Coupling the Subsequent Amino Acid (Critical Step):

    • Deprotect the Fmoc group of the bicyclic proline. Note: The resulting secondary amine will not respond to a standard Kaiser test; use the Chloranil test to confirm deprotection.

    • Pre-activate the next Fmoc-amino acid using the same HATU/HOAt/DIPEA ratio.

    • Modification: Due to extreme steric hindrance, apply microwave assistance (e.g., 50°C for 15 minutes) or perform a double coupling overnight[6].

  • Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Structural Validation Protocol

Synthesis success does not guarantee functional folding. To prove that the bicyclic proline successfully nucleated the desired β -turn in solution, a self-validating analytical workflow is required.

Method A: Circular Dichroism (CD) Spectroscopy

  • Procedure: Dissolve the purified peptidomimetic in a structure-promoting solvent (e.g., 10 mM phosphate buffer or TFE/water mixtures) at a concentration of 50 µM. Scan from 190 nm to 260 nm.

  • Causality/Interpretation: A successful Type II β -turn will exhibit a highly specific spectral signature: a weak negative band near 225 nm, a strong positive band near 205 nm, and a strong negative band near 190 nm.

Method B: 2D NMR (ROESY/NOESY)

  • Procedure: Prepare a 1-2 mM sample in 90% H₂O / 10% D₂O. Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectra at 298 K.

  • Causality/Interpretation: The physical proximity of protons in a folded β -turn generates specific cross-peaks. The hallmark of a stabilized β -turn is the presence of a strong NOE between the alpha proton of residue i ( Hiα​ ) and the amide proton of residue i+1 ( Hi+1N​ ), alongside a characteristic Hi+1N​→Hi+2N​ cross-peak. The rigid bicyclic ring will also show distinct intra-residue NOEs confirming its locked pucker state.

Sources

Application Notes & Protocols: Strategic Coupling of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid for Novel Peptide and Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Constrained Proline Analogs

In the landscape of medicinal chemistry and drug development, the conformational control of bioactive molecules is paramount. (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, a conformationally restricted proline analog, has emerged as a valuable building block for this purpose. Its rigid bicyclic structure imparts a well-defined geometry upon peptide backbones and small molecules, influencing their binding affinity, selectivity, and metabolic stability. The synthesis of derivatives from this scaffold is of significant interest for creating novel therapeutics, including potent inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4).[1]

However, the inherent steric bulk and rigid nature of this bicyclic amino acid present unique challenges for standard amide bond formation. The secondary amine and the bridgehead carboxylic acid create a sterically hindered environment, often leading to slow reaction kinetics and incomplete conversions with conventional coupling methods.[2][3] This guide provides a detailed examination of the principles and a robust protocol for the efficient coupling of (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Core Principles: Mastering Amide Bond Formation with Hindered Substrates

The formation of an amide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. This is typically achieved using a "coupling reagent." For sterically demanding substrates like (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, the choice of coupling reagent is critical to overcoming the physical obstruction around the reactive centers.[2]

The Mechanism of Action: Uronium/Aminium Salts

Uronium/aminium-based reagents, such as HATU, HBTU, and HCTU, are exceptionally effective for difficult couplings. They operate by converting the carboxylic acid into a highly reactive ester intermediate in situ.

The general mechanism, particularly for HATU, involves two key stages:

  • Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic center of the HATU reagent.[4][5][6] This forms a highly reactive O-acyluronium intermediate, which is rapidly converted to an OAt-active ester.[4][6]

  • Aminolysis: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[5]

Why HATU is Superior for Hindered Couplings: The "7-Aza Effect"

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for challenging couplings.[2][7][8] Its superiority over older benzotriazole-based reagents like HBTU is attributed to the "7-aza effect."[4] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the rate of aminolysis. This enhanced reactivity is crucial for driving the reaction to completion when bulky substrates are involved.[4][9]

Experimental Protocol: HATU-Mediated Coupling

This protocol details a reliable method for coupling (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (assuming the N-Boc protected form for solubility and to prevent self-coupling) with a primary or secondary amine.

Materials and Reagents

  • N-Boc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.05 - 1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)[5]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reagents for TLC analysis (e.g., ethyl acetate, hexanes) and visualization stain (e.g., potassium permanganate)

  • Silica gel for column chromatography

Equipment

  • Oven-dried round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Critical Consideration: Anhydrous Conditions Water is highly detrimental to HATU-mediated couplings. It can compete with the amine as a nucleophile, hydrolyzing the active ester back to the carboxylic acid, and can also deactivate the HATU reagent itself.[5] Therefore, using anhydrous solvents and oven-dried glassware under an inert atmosphere is essential for achieving high yields.[5]

Step-by-Step Procedure

  • Reaction Setup:

    • Place N-Boc-(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas (N₂ or Ar).

  • Dissolution and Activation:

    • Add anhydrous DMF via syringe to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).

    • To the stirred solution, add DIPEA (2.0-3.0 eq) via syringe.

    • In a separate vial, dissolve HATU (1.05-1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

    • Allow the activation to proceed by stirring the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color.[5]

  • Amine Addition and Coupling:

    • Dissolve the amine coupling partner (1.0-1.2 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Let the reaction stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical reaction time is 2-16 hours. For highly hindered amines, the reaction may require extended time or gentle heating (e.g., 40-50 °C), but heating should be used cautiously to avoid potential racemization.[2]

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically purified by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add N-Boc-Acid (1.0 eq) to oven-dried flask add_dmf 2. Add Anhydrous DMF and DIPEA (2-3 eq) start->add_dmf add_hatu 3. Add HATU (1.1 eq) in Anhydrous DMF add_dmf->add_hatu activate 4. Stir for 15-30 min (Activation) add_hatu->activate add_amine 5. Add Amine (1.1 eq) activate->add_amine Proceed to Coupling react 6. Stir 2-16 h at RT add_amine->react monitor 7. Monitor by TLC/LC-MS react->monitor dilute 8. Dilute with EtOAc/DCM monitor->dilute Reaction Complete wash 9. Aqueous Wash (NaHCO₃, Brine) dilute->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for HATU-mediated amide coupling.

Comparative Data on Coupling Reagents

The selection of a coupling strategy can be tailored to the specific amine and reaction scale. The following table summarizes common reagents used for challenging amide bond formations.

Coupling ReagentClassActivating AdditiveTypical BaseKey Advantages & Considerations
HATU Uronium/Aminium(HOAt formed in situ)DIPEA, CollidineHighly efficient for hindered amino acids; fast kinetics; "7-aza effect" enhances reactivity.[2][4][7]
HBTU/TBTU Uronium/AminiumHOBtDIPEA, NMMRobust and widely used, but generally less reactive than HATU for severely hindered cases.
EDC CarbodiimideHOBtDIPEA, Et₃NCost-effective; byproduct (urea) can be water-soluble for easier removal.[10][11] Reaction can be sluggish for hindered substrates.[10]
PyBOP PhosphoniumHOBtDIPEA, NMMStrong coupling reagent; avoids guanidinylation side products sometimes seen with uronium salts.[8] Byproducts are non-carcinogenic.[8]
COMU Uronium/AminiumOxyma PureDIPEA, NMMOxyma-based reagents are reported to be highly efficient and may perform better than HOBt-based systems.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (hydrolysis of HATU).2. Wet solvent or glassware.3. Insufficient activation time.4. Amine is a poor nucleophile (e.g., aniline).1. Use fresh, high-purity HATU stored in a desiccator.2. Ensure all solvents are anhydrous and glassware is oven-dried.[5]3. Extend activation time to 30-45 minutes.4. Increase reaction temperature to 40-50°C; consider switching to a more powerful reagent like PyAOP.[2]
Recovery of Starting Carboxylic Acid 1. Presence of water in the reaction.2. Insufficient amount of base.1. Meticulously follow anhydrous procedures.[5]2. Ensure at least 2 equivalents of base are used to neutralize the acid and any HCl/HBr salt from the amine.
Formation of Guanidinium Side Product Excess uronium reagent (HATU/HBTU) relative to the carboxylic acid can cap the free amine.Use a slight excess of the carboxylic acid relative to the amine, or add the pre-activated acid solution to the amine. Avoid large excesses of the coupling reagent.
Difficult Purification The byproduct tetramethylurea from HATU/HBTU is polar and can be difficult to separate from polar products.1. Perform thorough aqueous washes during work-up.2. If the product is non-polar, trituration with a solvent like cold diethyl ether can sometimes precipitate the product away from the urea.3. Consider using a phosphonium-based reagent like PyBOP, which does not produce tetramethylurea.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search
  • HATU:a third-gener
  • Technical Support Center: H
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

Sources

Application Note: Advanced Synthetic Applications of 2-Azabicyclo[2.2.1]heptane Derivatives in Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of carbocyclic nucleoside analogues represents a major leap in antiviral pharmacology. By replacing the oxygen atom of the furanose ring with a methylene group, these compounds achieve absolute resistance to hydrolytic cleavage by in vivo nucleoside phosphorylases while maintaining excellent biological recognition. At the heart of this chemical architecture lies a highly versatile chiral building block: 2-azabicyclo[2.2.1]hept-5-en-3-one , universally known as Vince lactam[1].

As a Senior Application Scientist, I have structured this technical guide to detail the critical workflows required to transform racemic Vince lactam into the enantiopure carbocyclic cores necessary for blockbuster antiviral active pharmaceutical ingredients (APIs) such as Abacavir, Carbovir, and Peramivir[2]. This guide emphasizes the causality behind key chemical and enzymatic choices, ensuring that your laboratory can implement these self-validating protocols with high fidelity.

Mechanistic Insights: The Causality of Enzymatic Resolution

The biological efficacy of carbocyclic nucleosides is strictly stereodependent. For instance, the synthesis of Abacavir requires the (-)-enantiomer of Vince lactam, which possesses the exact (1R, 4S) absolute configuration needed to mimic natural nucleosides.

Why choose enzymatic resolution over chemical asymmetric synthesis? Constructing the strained bicyclic framework via traditional asymmetric chemical synthesis is thermodynamically demanding, often requiring expensive chiral auxiliaries and yielding poor atom economy. Conversely, enzymatic kinetic resolution utilizing (+)-γ-lactamase or broad-spectrum proteases (e.g., Savinase 12T) provides a highly elegant, self-validating system[3].

The causality of this choice is rooted in downstream purification mechanics. The biocatalyst selectively hydrolyzes the amide bond of the unwanted (+)-enantiomer, converting it into a highly polar, water-soluble acyclic amino acid. The target (-)-Vince lactam remains completely unreacted and retains its lipophilic character[4]. This deliberate divergence in physicochemical properties allows for rapid isolation of the target synthon via simple organic solvent extraction, achieving >99% enantiomeric excess (ee) at exactly 50% conversion.

G A Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one B Biocatalytic Resolution (+)-γ-lactamase A->B Aqueous Buffer, pH 7.5 C (-)-Vince Lactam Target Synthon (1R, 4S) B->C Unreacted (Extraction) D (+)-Amino Acid Hydrolyzed Byproduct B->D Aqueous Phase E N-Boc Protection & Reductive Ring Opening C->E >99% ee F Pd-Catalyzed Nucleobase Coupling E->F G Abacavir / Carbovir (Antiviral API) F->G

Fig 1: Synthetic workflow from racemic Vince lactam to carbocyclic antiviral APIs.

Application Protocol 1: Biocatalytic Kinetic Resolution of (±)-Vince Lactam

Objective: Isolate (-)-Vince lactam with >99% ee from a racemic mixture.

Causality of Experimental Design: A pH of 7.5 is strictly maintained using a potassium phosphate buffer. This specific pH ensures optimal enzyme conformation while preventing non-specific, base-catalyzed alkaline hydrolysis of the highly strained lactam ring. Dichloromethane (DCM) is selected for the extraction phase because of its superior partition coefficient for the lactam and its complete immiscibility with the aqueous phase containing the amino acid byproduct.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 g (0.91 mol) of (±)-Vince lactam in 1.0 L of 50 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Addition: Introduce 5.0 g of immobilized (+)-γ-lactamase (or commercial Savinase 12T) to the stirred solution[5].

  • Incubation: Maintain the reaction at 30 °C under continuous agitation (250 rpm).

  • In-Process Control (IPC): Monitor the reaction continuously via chiral HPLC. Because this is a self-limiting kinetic resolution, the reaction must be terminated exactly when the conversion of the (+)-enantiomer reaches >99% (typically 12–16 hours, yielding ~50% total conversion).

  • Enzyme Recovery: Filter the mixture through a Celite pad to recover the immobilized enzyme for subsequent catalytic cycles.

  • Extraction: Extract the aqueous filtrate with DCM (3 x 500 mL). The unreacted (-)-Vince lactam selectively partitions into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (-)-Vince lactam as a white crystalline solid.

  • Validation: Confirm optical purity via polarimetry ( [α]D25​=−114∘ in CHCl₃) and structural integrity via ¹H-NMR.

Application Protocol 2: Synthesis of the Carbocyclic Nucleoside Core

Objective: Convert (-)-Vince lactam into the N-Boc protected amino alcohol precursor required for Abacavir synthesis.

Causality of Experimental Design: Direct reduction of the native Vince lactam using sodium borohydride (NaBH₄) fails because the cyclic amide is highly stable[2]. To bypass this, the lactam nitrogen must be protected with an electron-withdrawing tert-butyloxycarbonyl (Boc) group. This modification deactivates the amide resonance, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by NaBH₄. This ensures a clean reductive ring-opening without over-reduction or loss of the critical stereocenters[2].

G2 A (-)-Vince Lactam Amide Resonance Active B Boc2O, DMAP (Protection) A->B C N-Boc-(-)-Vince Lactam Amide Resonance Deactivated B->C Enables C-N Cleavage D NaBH4, MeOH (Reduction) C->D E Boc-Amino Alcohol Carbocyclic Precursor D->E Stereocenter Retained

Fig 2: Mechanistic causality of N-Boc protection enabling reductive ring-opening.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve 50 g (0.46 mol) of (-)-Vince lactam in 500 mL of anhydrous DCM. Add 0.05 equivalents of 4-dimethylaminopyridine (DMAP) and 1.1 equivalents of Boc-anhydride (Boc₂O). Stir at room temperature for 4 hours.

  • Quench and Wash: Quench the reaction with saturated aqueous NH₄Cl. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield N-Boc-(-)-Vince lactam.

  • Reductive Ring Opening: Dissolve the N-Boc intermediate in 400 mL of a methanol/THF mixture (1:1 v/v) and cool to 0 °C using an ice bath.

  • Reduction: Slowly add 1.5 equivalents of NaBH₄ in small portions to manage hydrogen gas evolution and exothermicity.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion via TLC (n-hexane/EtOAc 7:3) as an In-Process Control.

  • Workup: Quench the reaction carefully with 1M HCl to pH 6. Evaporate the volatiles, extract the aqueous residue with EtOAc, dry, and concentrate to afford the (1S, 4R)-N-Boc-amino cyclopent-2-ene-1-methanol intermediate in high yield.

Quantitative Data & Process Optimization

To ensure scalability and reproducibility, various biocatalysts have been evaluated for the kinetic resolution of Vince lactam. The table below summarizes the critical process parameters and outcomes, allowing for easy comparison of enzyme efficiency.

Table 1: Comparative Efficiency of Biocatalysts in Vince Lactam Resolution

Biocatalyst SystemOptimal pHTemp (°C)Time (h)Max Conversion (%)Enantiomeric Excess (ee %)
(+)-γ-lactamase (M. hydrocarbonoxydans)7.5301250.0>99.5
Savinase 12T (Commercial Protease)8.0351649.8>99.0
Candida antarctica Lipase B (CAL-B)7.0302448.598.2
Pseudomonas sp. Lipase7.2283645.095.0

Conclusion

The utilization of 2-azabicyclo[2.2.1]heptane derivatives, specifically through the biocatalytic resolution of Vince lactam, represents a triumph of chemoenzymatic synthesis in modern drug development. By integrating highly selective enzymatic steps with robust organic transformations—such as resonance-deactivated reductive ring opening—researchers can efficiently and reliably access the chiral carbocyclic cores required for potent antiviral agents.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry PubMed1

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics ACS Publications 2

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) ASM Journals 3

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates RSC Publishing 4

  • 诺维信在制药行业的生物催化解决方案 (Novozymes Biocatalysis Solutions in the Pharmaceutical Industry) Cliscent 5

Sources

Application Note: Engineering High-Affinity Enzyme Inhibitors Using Constrained Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Executive Summary

Linear peptides often fail as therapeutic enzyme inhibitors due to high conformational entropy, which reduces binding affinity, and high susceptibility to proteolytic degradation. Constrained peptide scaffolds—such as macrocycles, stapled α-helices, and bicyclic peptides—bridge the gap between small molecules and biologics. By locking peptides into their bioactive conformations, these scaffolds minimize the entropic penalty of binding and provide a large, rigid interaction surface capable of targeting challenging enzyme active sites and protein-protein interactions (PPIs).

This application note provides an authoritative guide on the design, discovery, and synthesis of constrained peptide inhibitors, featuring self-validating protocols for ring-closing metathesis (RCM) and chemical cyclization on phage.

The Biophysical Rationale for Constrained Scaffolds

Enzyme active sites and allosteric pockets often require a larger molecular footprint than traditional small molecules can provide. However, linear peptides suffer from a high degree of rotational freedom. When a linear peptide binds an enzyme, it must freeze into a single conformation, resulting in a massive loss of entropy ( ΔS<0 ), which severely limits the overall free energy of binding ( ΔG ).

Constraining the peptide backbone pre-organizes the molecule. For example, bicyclic peptides can form extended structures with two distinct loops that engage the target, creating massive interaction surfaces (e.g., up to 701 Ų) with multiple hydrogen bonds and complementary charge interactions[1]. This structural rigidity not only drives sub-nanomolar affinity but also physically shields the amide bonds from endo- and exopeptidases.

Discovery Platforms: mRNA and Phage Display

To discover these highly specific inhibitors, massive combinatorial libraries must be screened. Two dominant platforms have emerged:

The RaPID System (mRNA Display)

The Random non-standard Peptides Integrated Discovery (RaPID) system integrates in vitro genetic code reprogramming with mRNA display[2]. Using flexizymes (flexible tRNA-aminoacylating ribozymes), non-proteinogenic amino acids are incorporated into the nascent peptide. Spontaneous thioether-based macrocyclization occurs post-translationally, enabling the screening of libraries exceeding 1012 unique macrocyclic variants[2].

RaPID A mRNA Library (>10^12 variants) C In Vitro Translation (FIT System) A->C B Flexizyme (Non-standard AAs) B->C tRNA acylation D Spontaneous Macrocyclization C->D Thioether bond E Affinity Selection (Enzyme Target) D->E Screening F Reverse Transcription & PCR Amplification E->F Active binders F->A Next Round

Figure 1: Workflow of the RaPID system for macrocyclic peptide discovery.

Bicyclic Peptide Phage Display

Pioneered by Heinis and Winter, this approach utilizes a C−Xn​−C−Xn​−C peptide format displayed on the pIII coat protein of filamentous bacteriophage. The linear peptides are chemically cyclized post-expression using a tri-functional reagent, tris-(bromomethyl)benzene (TBMB), which reacts with the three cysteines to form a rigid bicyclic structure around a mesitylene core.

Protocol 1: Synthesis & Validation of All-Hydrocarbon Stapled Peptides

Objective: Constrain a peptide into an α-helical conformation to target shallow enzyme pockets using Ring-Closing Metathesis (RCM). Causality: Incorporating α-methyl, α-alkenyl amino acids (e.g., Fmoc-S5-OH and Fmoc-R8-OH) at i and i+4 or i+7 positions pre-organizes the helix. Ruthenium-catalyzed RCM forms a stable all-hydrocarbon staple[3][4].

Step-by-Step Methodology
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence on Rink amide resin.

    • Expert Insight: Do not remove the final N-terminal Fmoc protecting group before RCM. A free N-terminal amine will coordinate with the Ruthenium center, poisoning the catalyst and halting the reaction[4].

  • Solvent Exchange & Degassing: Wash the peptidyl-resin extensively with 1,2-dichloroethane (DCE). Degas the solvent by bubbling with N2​ for 10 minutes.

    • Causality: Oxygen rapidly deactivates the Grubbs catalyst, leading to incomplete cyclization.

  • Metathesis Reaction: Add 10 mM Grubbs Generation 1 catalyst (Benzylidene-bis(tricyclohexylphosphine) dichlororuthenium) in DCE to the resin. Bubble N2​ continuously through the reaction mixture for 2 hours[4][5].

    • Causality: Continuous N2​ bubbling provides mechanical agitation and actively drives off the ethylene gas byproduct. According to Le Chatelier's principle, removing ethylene pushes the equilibrium entirely toward the cyclized product[5].

  • Self-Validation (IPQC): Withdraw 5 mg of resin. Cleave the peptide using TFA/TIPS/ H2​O (95:2.5:2.5) for 1 hour. Precipitate in cold ether and analyze via LC-MS.

    • Validation Metric: Successful staple formation is confirmed by a precise mass shift of -28 Da (loss of C2​H4​ ) compared to the linear precursor[3]. If the -28 Da shift is incomplete, repeat Step 3 with fresh catalyst.

RCM_Logic S1 Linear Peptide (S5/R8 unnatural AAs) S3 Ring-Closing Metathesis (N2 bubbling) S1->S3 S2 Grubbs Gen 1 Catalyst (in DCE) S2->S3 Catalysis S4 Stapled α-Helix (-28 Da mass shift) S3->S4 Product Formed S5 Ethylene Gas (Driven off) S3->S5 Byproduct Removed

Figure 2: Chemical logic and mass validation of Ring-Closing Metathesis (RCM).

Protocol 2: Generation of Bicyclic Peptide Inhibitors via Phage Display

Objective: Discover highly specific enzyme inhibitors by chemically cyclizing phage-displayed libraries.

Step-by-Step Methodology
  • Library Expression: Express a C−Xn​−C−Xn​−C peptide library fused to the pIII coat protein of M13 phage.

  • Disulfide Reduction: Treat the purified phage library ( 1012 pfu/mL) with 1 mM TCEP for 1 hour at room temperature.

    • Causality: Phage assembly occurs in the oxidative environment of the E. coli periplasm, causing the three cysteines to form heterogeneous disulfide bonds. TCEP fully reduces these bonds, ensuring all three thiolates are available for the electrophilic crosslinker.

  • Validation of Reduction (IPQC): Perform an Ellman’s assay (DTNB) on an equivalent concentration of a control peptide to verify >95% free thiols. Proceed immediately to cyclization to prevent air oxidation.

  • Chemical Cyclization: Add 1 mM tris-(bromomethyl)benzene (TBMB) in an 80% aqueous buffer (20 mM NH4​HCO3​ , 5 mM EDTA, pH 8.0) and 20% acetonitrile. Incubate for 1 hour at 30°C[6].

    • Causality: The tribromide reacts rapidly via nucleophilic substitution ( SN​2 ) with the three thiolates. EDTA is critical here; it chelates trace heavy metals that would otherwise catalyze the rapid re-oxidation of cysteines before TBMB can react[6].

  • Affinity Panning: Incubate the cyclized phage library with the immobilized target enzyme. Wash extensively to remove low-affinity binders, elute the specific binders, and infect E. coli for amplification and sequencing.

Bicyclic N1 Phage Display Library C-Xn-C-Xn-C format N2 Reduction 1 mM TCEP, 1 hr N1->N2 N3 Chemical Cyclization 1 mM TBMB, 30°C, EDTA buffer N2->N3 N4 Affinity Panning Immobilized Target Enzyme N3->N4 N5 Elution & Amplification E. coli infection N4->N5 N5->N1 Iterative Rounds (x3-4)

Figure 3: Phage display and chemical cyclization workflow for bicyclic peptide discovery.

Quantitative Validation: Tuning Specificity via Scaffold Geometry

One of the most powerful aspects of constrained peptides is the ability to tune enzyme specificity purely by altering the geometry (ring size) of the scaffold. In a landmark study targeting Human Plasma Kallikrein (hPK)—a serine protease involved in the intrinsic coagulation pathway—researchers optimized the loop lengths of bicyclic peptides to achieve high selectivity over closely related paralogous proteases[6][7].

Table 1: Target Specificity and Affinity of Bicyclic Peptides by Loop Length [6]

Peptide VariantLoop Format ( n×n )hPK Ki​ (nM)hfXIa Ki​ (nM)hThrombin Ki​ (nM)
PK15 3 × 32.985>50,000
PK15-Var1 5 × 51.5>50,000>50,000

Data Interpretation & Causality: While the 3 × 3 bicyclic peptide (PK15) was highly potent against hPK, it exhibited off-target inhibition of human factor XIa (hfXIa) at nanomolar concentrations[6]. This occurs because smaller loops primarily bind the highly conserved S1 substrate pocket. By expanding the scaffold to a 5 × 5 loop format, the peptide was forced to interact with the less conserved rim and exosite regions outside the S1 pocket. This geometric constraint completely abolished hfXIa binding (>50,000 nM) while actually improving affinity for the target hPK (1.5 nM)[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have developed this troubleshooting guide and FAQ to address the critical bottlenecks encountered when synthesizing rigid bicyclic proline analogs—specifically, (1s,4r)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (also known as 2,4-ethanoproline). This guide is designed for drug development professionals and synthesizes theoretical design with field-proven benchtop execution.

Part 1: Strategic Design FAQs

Q1: Why is the "chiral pool" approach using (2S,4R)-4-hydroxyproline preferred over de novo cycloaddition? Answer: In de novo syntheses starting from 2-cycloalken-1-ones, the aza-Diels-Alder reaction efficiently builds the bicyclic core but inherently yields racemic mixtures. Relying on late-stage chiral resolution (e.g., via chiral salt crystallization) mathematically caps your maximum theoretical yield at 50% [[1]](). By utilizing (2S,4R)-4-hydroxyproline, you leverage an existing stereocenter at C2. The causality here is thermodynamic: preserving the C2 stereocenter while building the C4-bridge circumvents the need for resolution entirely, provided you strictly control the pH during intermediate steps to prevent base-catalyzed epimerization at the α-carbon 2.

Q2: How does this specific bicyclic framework impact target engagement in drug discovery? Answer: The 2-azabicyclo[2.2.1]heptane system forces the pyrrolidine ring into a highly rigid, constrained geometry. The two-carbon bridge between C2 and C4 locks the ring into a Cγ-exo conformation. This three-dimensionality is critical for target engagement; for example, in the design of potent arginase inhibitors, the constrained exo-pucker optimally positions the pharmacophore within the enzyme's active site, significantly improving binding affinity over flexible analogs 3.

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

Issue 1: Yield Loss and Epimerization During C4-Oxidation

Root Cause: The conversion of the C4-hydroxyl to a ketone makes the C2 α-proton highly acidic. Standard Jones oxidation or harsh Swern conditions often lead to rapid epimerization at C2, destroying the chiral pool advantage.

Protocol 1: Mild Oxidation of N-Boc-4-hydroxyproline methyl ester

  • Preparation: Dissolve N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under argon.

  • Buffer Addition: Add 1.5 equivalents of solid sodium bicarbonate (NaHCO₃) to the suspension.

    • Causality: Dess-Martin Periodinane (DMP) releases acetic acid as a byproduct. The heterogeneous buffer neutralizes this acid in situ, suppressing acid-catalyzed enolization and preserving the C2 stereocenter.

  • Oxidation: Cool the flask to 0 °C. Portion-wise, add DMP (1.2 eq). Maintain the reaction strictly between 0 °C and 5 °C for 2 hours.

  • Validation: Quench with saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1). Monitor the organic layer via chiral HPLC; the enantiomeric excess (ee) should remain >99%.

Issue 2: Poor Diastereoselectivity During Bridged Ring Formation

Root Cause: Bridging C2 and C4 introduces immense ring strain. Furthermore, the steric bulk of the N-Boc protecting group restricts C-N bond rotation (creating rotamers), which sterically hinders the desired facial attack during intramolecular enolate alkylation.

Protocol 2: High-Dilution Intramolecular Enolate Alkylation

  • Preparation: Dissolve the functionalized proline precursor (bearing a C4-leaving group, e.g., tosylate, and a C2-ester) in anhydrous Tetrahydrofuran (THF) to achieve a highly dilute concentration of 0.01 M.

  • Base Addition: Cool the solution to -78 °C under an inert argon atmosphere. Dropwise add 1.1 equivalents of Lithium Hexamethyldisilazide (LiHMDS) via a syringe pump over 2 hours.

    • Causality: Slow addition at cryogenic temperatures ensures the kinetic enolate is formed cleanly without triggering intermolecular oligomerization.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 12 hours. The extreme dilution ensures the enolate preferentially attacks the intramolecular C4-tosylate, overcoming the inherent ring strain to form the 2-azabicyclo[2.2.1]heptane core 2.

  • Validation: Quench with saturated aqueous NH₄Cl. Monitor the disappearance of the starting material via LC-MS; the product mass must reflect the exact loss of the tosylate leaving group.

Issue 3: Zero Product Recovery During Final Isolation

Root Cause: The target molecule is a highly polar zwitterion. It is entirely water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) will leave 100% of your product in the aqueous layer.

Protocol 3: Global Deprotection and Zwitterion Isolation

  • Hydrolysis: Suspend the bicyclic intermediate in 6M aqueous HCl (10 mL/mmol). Reflux at 100 °C for 4 hours.

    • Causality: This single step achieves global deprotection by thermally cleaving the N-Boc group (releasing isobutylene and CO₂) and hydrolyzing the C1-methyl ester to the free carboxylic acid.

  • Concentration: Cool to room temperature and remove the aqueous acid completely under reduced pressure. Lyophilize the residue overnight to yield the crude hydrochloride salt.

  • Resin Loading: Swell strongly acidic cation-exchange resin (Dowex 50WX8, H+ form) in DI water. Dissolve the crude salt in minimal DI water and load it onto the resin. Wash with 10 column volumes (CV) of DI water.

    • Causality: The zwitterionic product binds strongly to the acidic resin via its protonated secondary amine, while neutral impurities and chloride ions are washed away.

  • Elution & Validation: Elute the product using 1M aqueous NH₄OH. Collect fractions and spot them on a TLC plate. Heat the plate with ninhydrin stain; fractions containing the amino acid will turn deep purple. Pool the ninhydrin-positive fractions and lyophilize to afford pure (1s,4r)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies for 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

Synthetic StrategyStarting MaterialKey TransformationTotal StepsOverall YieldEnantiopurity (ee)Reference
Chiral Pool (2S,4R)-4-HydroxyprolineIntramolecular Alkylation10~22%>99%2
De Novo Cycloaddition 2-Cycloalken-1-onesAza-Diels-Alder5~15%*>95%1
Late-Stage Bridging Boc-Proline derivatives[2+2] Cycloaddition8~18%>98%3

*Yield reflects mathematical losses incurred during mandatory late-stage chiral resolution.

Part 4: Mandatory Visualization

SynthesisWorkflow Start (2S,4R)-4-Hydroxyproline Starting Material Step1 N-Boc Protection & Oxidation (Dess-Martin Periodinane) Start->Step1 Step2 C4-Olefination (Wittig/Horner Reaction) Step1->Step2 Trouble1 Risk: C2 Epimerization Control: NaHCO3 Buffer (0°C) Step1->Trouble1 Step3 Stereoselective Cyclization (Bridged Ring Formation) Step2->Step3 Step4 Global Deprotection (6M HCl Reflux) Step3->Step4 Trouble2 Risk: Intermolecular Oligomerization Control: High Dilution (0.01 M) Step3->Trouble2 Target (1s,4r)-2-Azabicyclo[2.2.1]heptane- 1-carboxylic acid Step4->Target Trouble3 Risk: Zwitterion Loss in Aqueous Control: Ion-Exchange (Dowex) Step4->Trouble3

Figure 1: Synthetic workflow and critical troubleshooting nodes for 2,4-ethanoproline synthesis.

References

  • Grygorenko, O., Komarov, I. V., & Cativiela, C. (2009). A novel approach to 2,4-ethanoproline. Tetrahedron: Asymmetry.[Link]

  • Li, D., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Artamonov, O. S., Palamarchuk, G., Grygorenko, O., & Komarov, I. V. (2006). Stereoselective synthesis of 2,4-methanoproline homologues. Tetrahedron.[Link]

Sources

Technical Support Center: Overcoming Poor Coupling Efficiency with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This resource is designed for researchers, scientists, and process chemists troubleshooting the incorporation of sterically hindered and constrained amino acids—such as α-aminoisobutyric acid (Aib), N-methyl amino acids, and cyclic proline derivatives.

Diagnostic Workflow: Identifying the Root Cause

Before altering your chemistry, it is critical to diagnose whether the coupling failure stems from localized steric hindrance or macro-level peptide aggregation.

TroubleshootingWorkflow Start Incomplete Coupling Detected (LC-MS/Chloranil) CheckResidue Is the incoming or resin-bound AA constrained? (e.g., Aib, N-Me) Start->CheckResidue CheckAgg Is the sequence prone to aggregation? (hydrophobic/beta-sheet) CheckResidue->CheckAgg No ReagentOpt Upgrade Reagents: Use HATU, COMU, or PyAOP (Avoid HBTU) CheckResidue->ReagentOpt Yes Microwave Apply Microwave Heating (75°C - 90°C) CheckAgg->Microwave Aggregation persists SolventOpt Optimize Solvent: Add DMSO, NMP, or Chaotropic Salts CheckAgg->SolventOpt Yes ReagentOpt->Microwave Still incomplete AcidHalide Extreme Hindrance: Use Acid Fluorides or BTC Microwave->AcidHalide N-Me to N-Me coupling

Fig 1. Logical workflow for troubleshooting poor coupling efficiency of constrained amino acids.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard coupling reagents like HBTU fail when incorporating Aib or N-methylated derivatives?

Causality & Mechanism: Standard reagents like HBTU generate an OBt (hydroxybenzotriazole) active ester. For constrained amino acids, the steric bulk (e.g., the dual α-methyl groups of Aib or the N-alkyl group) physically blocks the nucleophilic trajectory of the resin-bound amine. To overcome this, you must use reagents that provide anchimeric assistance (neighboring group participation). HATU generates an OAt active ester. The critical difference is the "7-aza effect"—the pyridine nitrogen in the HOAt leaving group forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating aminolysis [4]. Alternatively, COMU utilizes an Oxyma leaving group, which is less sterically demanding than benzotriazole derivatives and highly reactive, making it ideal for hindered substrates [5].

Q2: How does Microwave-Assisted Peptide Synthesis (MAPS) overcome the thermodynamic barriers of coupling N-methyl amino acids?

Causality & Mechanism: Traditional conductive heating relies on slow thermal transfer, which is often insufficient to overcome the high activation energy required for sterically crowded transition states. Microwave energy, however, directly couples with polar and ionic species in the reaction mixture [6]. The constant realignment of the peptide chain within the oscillating electromagnetic field generates rapid, localized kinetic energy. This molecular motion physically disrupts inter-chain hydrogen bonding (preventing β-sheet aggregation) and drives the conventionally difficult couplings of bulky amino acids to completion [1, 2].

Q3: I am trying to couple an N-methyl amino acid onto another N-methyl amino acid, and even HATU with microwave heating is failing. What is the next step?

Causality & Mechanism: Consecutive N-methylation creates extreme steric crowding. The bulky leaving groups of uronium (HATU) or phosphonium (PyAOP) reagents clash with the N-methyl group of the incoming amino acid. In these extreme cases, you must eliminate the bulky leaving group entirely. The solution is to use Amino Acid Halides (e.g., Fmoc-amino acid fluorides) or generate acid chlorides in situ using bis(trichloromethyl)carbonate (BTC) [8, 9]. Acid fluorides are highly reactive, lack bulky byproducts, and are uniquely suited for coupling highly hindered residues like N-methyl-Aib [7].

Quantitative Data: Reagent and Condition Benchmarking

To guide your optimization strategy, the following table summarizes the comparative coupling efficiencies of various reagents and conditions when synthesizing sterically hindered peptides.

Sequence / ConditionReagent SystemTemperatureCrude Purity / YieldMechanistic Advantage
Pentapeptide SynthesisHBTURoom Temp47%Baseline OBt ester reactivity [5].
Pentapeptide SynthesisHATURoom Temp83% 7-aza effect accelerates aminolysis [5].
GEQKLGAibAib...DIC/Oxyma75°C (Microwave)44%Insufficient energy for double Aib [6].
GEQKLGAibAib...DIC/Oxyma95°C (Microwave) 90% Overcomes activation energy barrier [6].
Ac-(Aib)4-Lys-Tyr-NH2COMU (in MeCN)Room Temp27%Oxyma ester, but limited by solvent [3].
Ac-(Aib)4-Lys-Tyr-NH2PyNTP (in MeCN)Room Temp66% Phosphonium azolide reduces epimerization [3].

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They incorporate specific analytical checkpoints to ensure the reaction has succeeded before proceeding to the next irreversible step (such as Fmoc deprotection).

Protocol A: Microwave-Assisted Coupling of Aib or N-Methyl Amino Acids using DIC/Oxyma

This protocol utilizes high-temperature microwave energy combined with the Oxyma pure additive, which prevents the explosive risks associated with HOAt at high temperatures [4, 5].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide ProTide LL) in DMF for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure to prevent aspartimide formation.

  • Reagent Preparation: Prepare a 5-fold molar excess of the Fmoc-protected constrained amino acid (e.g., Fmoc-Aib-OH), 5 equivalents of DIC, and 5 equivalents of Oxyma Pure in DMF[1, 2].

  • Microwave Coupling: Transfer the reagents to the reaction vessel. Apply microwave irradiation to reach and maintain 90°C to 95°C for 5 to 10 minutes [6]. Note: For temperature-sensitive residues like Cys or His, do not exceed 50°C.

  • Self-Validation Checkpoint (Chloranil Test): If coupling onto an N-methylated amine, the standard Kaiser test will yield a false negative. Perform a Chloranil Test . A successful coupling will result in a colorless/yellow bead. A blue/green bead indicates unreacted secondary amines.

  • Micro-Cleavage (Optional but Recommended): If the Chloranil test is ambiguous, withdraw 1 mg of resin, wash with DCM, and cleave using TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to confirm the mass shift corresponding to the added residue before proceeding to the next cycle.

Protocol B: Extreme Hindrance - In Situ Acid Chloride Generation using BTC

For consecutive N-methylations or highly hindered cyclic peptides where Protocol A fails, use bis(trichloromethyl)carbonate (BTC) to generate acid chlorides in situ [8].

Step-by-Step Methodology:

  • Solvent Exchange: Wash the resin thoroughly with anhydrous THF. Acid chlorides are highly sensitive to moisture and DMF degradation.

  • Activation: In a dry vial, dissolve 3 equivalents of the Fmoc-N-methyl amino acid and 1 equivalent of BTC (yielding 3 equivalents of phosgene equivalents) in anhydrous THF.

  • Base Addition: Add 10 equivalents of 2,4,6-collidine to the vial. Stir for 1 minute to generate the Fmoc-amino acid chloride.

  • Coupling: Add the activated mixture to the resin. Immediately add 5 equivalents of N,N-Diisopropylethylamine (DIEA) to drive the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Wash the resin with THF, then DCM. Perform the Chloranil test. If positive (blue/green), repeat the coupling step with fresh reagents before attempting Fmoc deprotection.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 1

  • Kohan Instruments. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. 2

  • ACS Combinatorial Science. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP. 3

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.4

  • ChemPep. Overview of Peptide Coupling Reagents.5

  • Israel Scientific Instruments Ltd. Automated Microwave Peptide Synthesizer. 6

  • Accounts of Chemical Research. Peptide Synthesis via Amino Acid Halides. 7

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. 8

  • National Institutes of Health (PMC). Introduction to Peptide Synthesis. 9

Sources

preventing side reactions in peptide synthesis with proline analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when incorporating proline and its analogs (e.g., pseudoprolines, pipecolic acid, hydroxyproline) into solid-phase peptide synthesis (SPPS).

Proline’s unique cyclic structure introduces a secondary amine into the peptide backbone. While this is invaluable for inducing structural kinks and disrupting β -sheet aggregation[1], it simultaneously triggers severe synthetic challenges: diketopiperazine (DKP) formation , steric hindrance-induced epimerization , and incomplete couplings [2][3]. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Troubleshooting Guide 1: Diketopiperazine (DKP) Formation

The Causality of DKP Truncation

Diketopiperazine (DKP) formation is a devastating side reaction that occurs predominantly at the dipeptide stage of SPPS, particularly when proline or a proline analog is located at the C-terminus or the penultimate position (position 2)[2][4].

Because proline's secondary amine lowers the energy barrier for cis-amide bond formation, the N-terminal free amine of the dipeptide is forced into close spatial proximity with the C-terminal ester bond linking the peptide to the resin. During the Fmoc deprotection step (typically using 20% piperidine), the free amine acts as a nucleophile, attacking the ester carbonyl[2]. This intramolecular cyclization cleaves the dipeptide off the resin as a 6-membered DKP ring, leaving a truncated, unreactive resin behind[5].

DKP_Mechanism A Dipeptide-Resin (Fmoc-Xaa-Pro-Resin) B Fmoc Deprotection (Piperidine) A->B C Free Amine Intermediate (H2N-Xaa-Pro-Resin) B->C D Intramolecular Nucleophilic Attack (cis-amide conformation) C->D F Prevention: 2-CTC Resin (Steric Shielding) C->F Block attack E Diketopiperazine (DKP) + Truncated Resin D->E

Caption: Mechanism of Diketopiperazine (DKP) formation and the steric intervention of 2-CTC resin.

Self-Validating Protocol: DKP-Prevention Workflow

To suppress DKP formation, we utilize 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the 2-chlorotrityl moiety physically shields the ester bond from nucleophilic attack[3][4].

Step 1: Resin Loading

  • Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes.

  • Dissolve Fmoc-Pro-OH (or analog) (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in DCM.

  • Add to the resin and agitate for 2 hours at room temperature.

Step 2: End-Capping (Critical Validation Step)

  • Add HPLC-grade Methanol (0.8 mL / g resin) directly to the reaction mixture to cap unreacted trityl chloride sites. Agitate for 15 minutes.

  • Validation: Perform a UV-spectrophotometric Fmoc-loading assay. A loading efficiency of >85% confirms successful attachment without premature cleavage.

Step 3: Optimized Chain Elongation

  • Couple the second amino acid (Fmoc-Xaa-OH) using standard DIC/Oxyma chemistry.

  • DKP-Prevention Tactic: For the subsequent Fmoc deprotection of the dipeptide, reduce the piperidine exposure time to 2 x 3 minutes (instead of the standard 2 x 10 min) to minimize the window for DKP cyclization[2]. Alternatively, use pre-formed dipeptides to bypass this vulnerable intermediate entirely[3].

Troubleshooting Guide 2: Epimerization During Proline Coupling

The Causality of Stereochemical Inversion

Coupling an amino acid to a sterically hindered proline analog, or activating a proline analog itself, suffers from sluggish reaction kinetics[3]. When activation is slow, the highly reactive O-acylisourea intermediate (formed by carbodiimides like DIC) lingers. In the presence of a base (like DIPEA), this intermediate undergoes intramolecular cyclization to form an oxazolone[6]. The α -proton of the oxazolone is highly acidic; its abstraction and subsequent re-protonation lead to epimerization (racemization)[6].

To prevent this, the coupling reagent must drive amide bond formation faster than oxazolone formation. Traditional additives like HOBt are insufficient here. Reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) or uronium salts like COMU exhibit vastly superior kinetics and maintain stereochemical integrity[6][7].

Epimerization A Activated Amino Acid (O-acylisourea) B Slow Coupling (Steric Hindrance of Proline) A->B E Oxyma / COMU (Fast Kinetics) A->E C Oxazolone Formation (Base Catalyzed) B->C D Epimerization (Loss of Stereochemistry) C->D F Direct Amide Bond (Stereochemistry Retained) E->F

Caption: Competing pathways of oxazolone-induced epimerization vs. fast kinetic coupling via Oxyma/COMU.

Quantitative Comparison of Coupling Reagents

The following table summarizes the epimerization rates during the highly sensitive fragment coupling of Z-Phe-Val-OH to H-Pro-NH2[6][7]:

Coupling Reagent SystemEpimerization (%)Safety ProfileMechanistic Advantage
HOBt / DIC 8.9%Explosive hazard[7]Baseline; slow kinetics allow oxazolone formation.
HOAt / DIC 3.3%Explosive hazard[7]Improved basic catalytic role, but unsafe.
Oxyma Pure / DIC 3.8%Non-explosive[7]High reactivity, excellent stereochemical retention[6].
COMU / DIPEA < 2.0%Non-explosive[7]Morpholino oxygen acts as an internal base; ultra-fast[7].
Self-Validating Protocol: Low-Epimerization Coupling

Step 1: Pre-activation

  • Dissolve the Fmoc-amino acid (3.0 eq) and COMU (2.95 eq) in DMF.

  • Add DIPEA (6.0 eq). Crucial: Limit pre-activation time to maximum 1 minute to prevent premature oxazolone formation[8].

Step 2: Coupling

  • Add the activated mixture to the resin. Agitate for 45–60 minutes.

Step 3: Validation (Chloranil Test)

  • Validation: Standard Kaiser tests yield false negatives for secondary amines (like proline). You must use the Chloranil test. Take a few resin beads, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A colorless/yellow bead indicates complete coupling; a dark blue/green bead indicates unreacted proline[9].

Troubleshooting Guide 3: Pseudoproline Dipeptides & Aggregation

The Causality of Pseudoproline Utility

As peptide chains elongate, interchain hydrogen bonding often leads to β -sheet formation, causing the growing chain to aggregate and precipitate on the resin. This physically blocks incoming reagents, causing deletion sequences[1].

Pseudoprolines ( ψ -Pro) are artificially created oxazolidine (from Ser/Thr) or thiazolidine (from Cys) rings that mimic proline's structure[1]. Inserting them into a sequence forces a "kink" in the backbone, disrupting hydrogen bonds and massively increasing solvation[10]. However, coupling directly to a pseudoproline monomer is highly inefficient due to steric clash. Therefore, they must be incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser( ψMe,Mepro )-OH)[11][12].

Self-Validating Protocol: Pseudoproline Cleavage and Deprotection

Pseudoproline rings are stable to mild acids (e.g., 1% TFA used to cleave from 2-CTC resin), allowing the isolation of protected fragments[13]. To yield the native, fully deprotected peptide, a harsh acidic cleavage is required[9][12].

Step 1: Cleavage Cocktail Preparation

  • Prepare a standard cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water.

Step 2: Ring Opening & Cleavage

  • Add the cocktail to the dried resin (10 mL / g resin).

  • Agitate at room temperature for 2.5 to 3 hours . Note: Shorter times will leave the oxazolidine ring intact, resulting in a mass shift[12].

Step 3: Validation (LC-MS)

  • Precipitate the peptide in cold tert-butyl methyl ether[10].

  • Validation: Analyze the crude precipitate via LC-MS. If you observe a mass adduct of +40 Da (isopropylidene adduct), the oxazolidine ring did not fully open[12]. If observed, resuspend the crude peptide in 95% TFA/5% H2O for an additional 2 hours.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +51 Da mass shift in my proline-containing peptide? A: This is likely 3-(1-Piperidinyl)alanine formation, not directly related to proline, but common in Fmoc SPPS when a C-terminal cysteine undergoes base-catalyzed elimination to dehydroalanine, followed by piperidine addition[4]. Ensure you are using bulky trityl protecting groups to minimize this[4].

Q: Can I use microwave-assisted synthesis to force a coupling onto a proline analog? A: Yes, but with extreme caution. While elevated temperatures accelerate coupling kinetics, they exponentially increase the rate of oxazolone formation and epimerization[3]. If using microwave synthesis, strictly use Oxyma or COMU and limit temperatures to 50°C for sensitive junctions.

Q: How far apart should I space pseudoproline dipeptides in a difficult sequence? A: The optimal spacing for disrupting β -sheet secondary structures is every 5 to 6 amino acids[1][11]. Ensure there are at least 2 amino acids between a pseudoproline and a native proline to prevent severe steric crowding during synthesis[11].

Sources

analytical methods for purity assessment of synthetic peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Analytics Technical Support Center . As synthetic peptides increasingly bridge the gap between small molecules and biologics, regulatory bodies have tightened their quality requirements. With the introduction of USP chapter <1503> and updated FDA guidance for synthetic peptides referencing rDNA origins, comprehensive impurity profiling is no longer optional—it is a critical regulatory mandate[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind analytical failures and provide self-validating protocols to ensure your purity assessments are robust, reproducible, and inspection-ready.

Analytical Workflow Overview

AnalyticalWorkflow Crude Crude Synthetic Peptide RPHPLC RP-HPLC (UV 214 nm) Purity & Quantification Crude->RPHPLC Solubilization & Filtration LCMS High-Res LC-MS/MS Impurity Profiling RPHPLC->LCMS Peak Fractionation / Direct Analysis Orthogonal Orthogonal Methods (SEC, CE, AAA) LCMS->Orthogonal Mass & Sequence Confirmed Release Final API Release (USP <1503> Compliant) Orthogonal->Release Aggregation & Assay Checked

Fig 1: Comprehensive analytical workflow for synthetic peptide purity assessment and API release.

Module 1: Reversed-Phase HPLC (RP-HPLC) Troubleshooting

RP-HPLC remains the gold standard for assessing peptide purity. Detection is typically performed at 214 nm to capture the absorption of the peptide amide backbone.

Q: Why am I observing severe peak tailing for my arginine-rich synthetic peptide? A: Peak tailing in basic peptides is primarily caused by secondary ionic interactions. While the hydrophobic peptide backbone interacts with the C18 stationary phase, positively charged basic residues (Arginine, Lysine, Histidine) interact with unreacted, acidic silanol groups ( −Si-OH ) on the silica surface.

  • The Fix: Switch to an exhaustively end-capped or polymer-based column. Alternatively, increase the ionic strength of your mobile phase or use a strong ion-pairing agent like 0.1% Trifluoroacetic acid (TFA). TFA masks the basic residues and neutralizes surface silanols, dramatically sharpening peak shape[3].

Q: How can I resolve co-eluting diastereomeric impurities (e.g., D-amino acid epimers)? A: Diastereomers formed during solid-phase peptide synthesis (SPPS) have identical masses and nearly identical hydrophobicities, making them notoriously difficult to separate.

  • The Fix: Decrease your gradient slope to ≤0.5% B/minute to maximize resolution. If co-elution persists, change the column selectivity. A Phenyl-Hexyl column provides orthogonal π−π interactions that can exploit subtle conformational differences between epimers that a standard C18 column misses.

Module 2: LC-MS Identity & Impurity Profiling

Mass spectrometry is required to identify process-related impurities (insertions, deletions, incomplete deprotections) and degradation products (oxidation, deamidation)[2].

Q: My peptide signal is completely suppressed in LC-MS when using my standard RP-HPLC method. Why? A: If your standard HPLC method uses TFA, you are experiencing classic ion suppression. TFA has high surface tension and forms strong ion pairs with peptides in the gas phase, preventing the peptide from desolvating and acquiring a charge during Electrospray Ionization (ESI)[3].

  • The Fix: Replace TFA with 0.1% Formic Acid (FA), which is highly volatile and MS-friendly[3]. If FA results in unacceptable peak tailing, use Difluoroacetic acid (DFA) as a compromise, or implement a "TFA fix"—a post-column make-up flow of 75% isopropanol / 25% propionic acid to disrupt the TFA-peptide ion pairs before they enter the MS source.

Q: I am seeing unexpected mass shifts in my main peak. How do I identify these impurities? A: Mass shifts are diagnostic of specific synthesis or degradation errors. Use the reference table below to identify the root cause of your mass deviations.

Table 1: Common Mass Shifts in Synthetic Peptides
Modification / ImpurityTarget Amino Acid(s)Mass Shift (Da)Mechanistic Cause / Origin
Deamidation Asn (N), Gln (Q)+0.98Hydrolysis of the amide side chain into a carboxylic acid (often pH-dependent degradation).
Oxidation Met (M), Trp (W), Cys (C)+15.99Exposure to atmospheric oxygen or reactive oxygen species during cleavage/storage.
Aspartimide Formation Asp (D)-18.01Loss of water due to nucleophilic attack of the adjacent backbone nitrogen, forming a cyclic imide.
Incomplete Deprotection Various (e.g., t-Butyl)+56.06Inefficient final cleavage step in SPPS, leaving protecting groups attached.
TFA Adduct Basic residues+113.99Non-covalent clustering of TFA counter-ions in the MS source due to insufficient desolvation temperature.
Sodium Adduct Acidic residues+21.98Contamination from glassware or buffers replacing a proton ( H+ ) with a Sodium ion ( Na+ ).

Module 3: Self-Validating Protocol for RP-HPLC Purity Assessment

To ensure trustworthiness and regulatory compliance, every analytical run must be a self-validating system. This protocol embeds internal controls to prove system suitability before sample data is accepted.

Step 1: Mobile Phase Preparation & Purging

  • Buffer A: 0.1% TFA in LC-MS grade Water.

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: Freshly prepared buffers prevent baseline drift caused by TFA evaporation. Purge the system to remove micro-bubbles that cause pump pressure fluctuations.

Step 2: System Suitability Test (SST) - The Validation Step

  • Inject a known peptide standard mix (e.g., a mix of 4-5 peptides with varying hydrophobicities).

  • Acceptance Criteria: Theoretical plates ( N ) > 2000; Tailing factor ( T ) < 1.5; Retention time relative standard deviation (RSD) < 1.0% over three injections. Do not proceed if SST fails.

Step 3: Blank Injection

  • Inject the sample diluent (e.g., 5% Acetonitrile in Water).

  • Causality: Establishes the baseline and proves there are no ghost peaks or carryover from previous runs that could be falsely integrated as impurities.

Step 4: Sample Injection & Gradient Execution

  • Inject the synthetic peptide sample (Target concentration: 1 mg/mL).

  • Run a shallow linear gradient (e.g., 5% to 65% Buffer B over 30 minutes) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 214 nm.

Step 5: Post-Run Wash & Carryover Check

  • Ramp to 95% Buffer B for 5 minutes to elute highly hydrophobic aggregates.

  • Inject a second blank. If the target peptide appears in this blank, you have column carryover and must implement a stronger wash solvent (e.g., adding trifluoroethanol) before the next sample.

Module 4: Orthogonal Methods (FAQs)

Q: Why do FDA and USP guidelines require orthogonal methods if my RP-HPLC shows 99% purity? A: RP-HPLC separates molecules based on hydrophobicity under denaturing conditions (organic solvents, low pH). This environment can destroy non-covalent, high-molecular-weight aggregates, making them invisible to the detector. Furthermore, RP-HPLC cannot quantify the counter-ion content (e.g., acetate or chloride) left over from synthesis[4].

  • The Fix: You must employ orthogonal techniques that measure different physical properties. Use Size Exclusion Chromatography (SEC) to detect soluble aggregates and Capillary Electrophoresis (CE) to assess charge variants. Absolute quantification should be confirmed via Amino Acid Analysis (AAA) .

References

  • DLRC Group. "Synthetic Peptides: Understanding The New CMC Guidelines".[Link]

  • U.S. Food and Drug Administration (FDA). "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin".[Link]

  • ResearchGate. "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography".[Link]

  • eScholarship. "Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents".[Link]

  • Egyptian Drug Authority (EDA). "Regulatory Guide on The Registration of Synthetic Peptides Human Pharmaceutical Products".[Link]

Sources

racemization issues with constrained amino acid incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Overcoming Racemization in Constrained Amino Acid SPPS

Introduction Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of constrained amino acids—such as N -methylated, α -methylated, and cyclic scaffolds (e.g., Tic, Aba). While these modifications are invaluable for enhancing metabolic stability and target affinity, their steric bulk severely impedes coupling kinetics, creating a perfect storm for racemization and epimerization. This guide provides a mechanistic breakdown, validated protocols, and troubleshooting FAQs to ensure chiral integrity in your peptide synthesis workflows.

The Causality of Racemization: Mechanism & Kinetics

To troubleshoot racemization, we must first understand the competing kinetic pathways. During solid-phase peptide synthesis (SPPS), the C-terminus of the incoming protected amino acid is activated to form a highly reactive leaving group. When coupling constrained amino acids, the steric hindrance of the nucleophile (the resin-bound amine) or the electrophile (the activated constrained amino acid) drastically reduces the rate of the desired amide bond formation[1].

Because the activated intermediate persists longer in solution, it becomes highly susceptible to two primary racemization pathways:

  • Oxazolone Formation (Path B - Predominant): The oxygen of the adjacent carbonyl group intramolecularly attacks the activated C-terminal carbonyl, forming an oxazol-5(4H)-one intermediate[2]. The α -proton of this oxazolone is highly acidic and easily abstracted by bases, forming a resonance-stabilized carbanion that loses its stereochemical integrity[2].

  • Direct Enolization (Path A): Strong tertiary bases (like DIPEA) directly abstract the α -proton from the activated amino acid ester, leading to an enolate intermediate that re-protonates from either face[2].

G AA Activated Constrained AA (Long-lived due to steric bulk) Ox Oxazol-5(4H)-one Intermediate (Intramolecular Attack) AA->Ox Carbonyl Oxygen Attack (Fast) Enol Enolate Formation (Direct Base Abstraction) AA->Enol Strong Base (e.g., DIPEA) (Fast) Pep Desired Chiral Peptide (Slow Nucleophilic Attack) AA->Pep Amine Nucleophile (Slow) Rac Racemized / Epimerized Peptide Product Ox->Rac Base-Catalyzed Deprotonation Enol->Rac Re-protonation

Mechanistic pathways of oxazolone and enolization-driven racemization during SPPS.

Quantitative Reagent Comparison

The selection of your coupling reagent and base is the single most critical variable. Uronium salts like HATU are incredibly powerful but require tertiary bases (DIPEA), which drive both enolization and oxazolone deprotonation[1]. Conversely, the DIC/OxymaPure system operates efficiently without strong bases, making it superior for maintaining chiral integrity[3].

Coupling SystemBase RequiredRacemization RiskCoupling Efficiency (Constrained AAs)Mechanistic Rationale
DIC / OxymaPure None (or weak collidine)Low HighOxyma inhibits racemization effectively; absence of strong base prevents enolization[3].
HATU / DIPEA Yes (2.0 eq)High Very HighHighly reactive ester; excess or strong base rapidly deprotonates the oxazolone intermediate[1].
HATU / TMP Yes (2.0 eq)ModerateHighTMP (2,4,6-trimethylpyridine) is sterically hindered and less basic, reducing α -proton abstraction[4].
PyAOP / HOAt / DIPEA Yes (2.0 eq)ModerateHighPhosphonium salts avoid guanidinylation of the amine, useful for slow N -methyl couplings[1].
DIC / HOBt NoneLowLowClassic system, but activation is too weak/slow to overcome the steric bulk of constrained scaffolds[3].

Validated Troubleshooting Protocol: Zero-Preactivation Coupling

When incorporating highly constrained residues (e.g., Fmoc- N -Me-Amino Acids), standard pre-activation protocols are detrimental. Pre-activating the amino acid before adding it to the resin maximizes the time the molecule spends in its activated, oxazolone-prone state. The following self-validating protocol utilizes in situ activation to minimize this window.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N -terminal amine of the resin-bound peptide is fully deprotected (e.g., 20% Piperidine in DMF) and thoroughly washed (DMF 5×1 min)[1].

  • Reagent Preparation: In a dry vial, weigh 4.0 equivalents of the Fmoc-constrained amino acid and 4.0 equivalents of OxymaPure. Dissolve in a minimum volume of DMF (approx. 0.1 M concentration).

  • Zero-Preactivation Addition: Add the dissolved amino acid/Oxyma mixture directly to the resin vessel.

  • Initiation: Immediately add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin slurry. Do not add base.

  • Coupling: Agitate the reaction at room temperature for 2 to 4 hours. For extremely hindered couplings (e.g., N -Me to N -Me), mild heating (e.g., 50∘C via microwave or heating block) can be applied, but monitor carefully for epimerization[1].

  • Validation (Kaiser/Chloranil Test): Wash the resin (DMF , DCM ). Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to validate coupling completion. If positive, perform a second coupling using a different chemistry (e.g., PyAOP/TMP) rather than extending the time of the first coupling[1].

G Start Deprotected Peptide-Resin Prep Dissolve Fmoc-AA + Oxyma (No Base, No Pre-activation) Start->Prep Add Add Mixture to Resin Prep->Add DIC Add DIC Directly to Vessel (In situ Activation) Add->DIC Couple Agitate 2-4 Hours (Monitor via Chloranil Test) DIC->Couple Minimizes Oxazolone Lifetime End Wash & Proceed to Next Cycle Couple->End

Optimized zero-preactivation SPPS workflow for constrained amino acids.

Technical FAQs

Q: I am seeing 15% of the D-epimer when coupling Fmoc- N -Me-Val-OH using HATU and DIPEA. How do I fix this? A: The high percentage of D-epimer is caused by the combination of HATU and DIPEA. N -methyl amino acids are highly prone to racemization during activation because the N -methyl group prevents the formation of stabilizing hydrogen bonds, pushing the equilibrium toward the oxazolone[1]. Furthermore, DIPEA is a strong enough base to deprotonate the α -carbon of the oxazolone[4]. Solution: Switch to the DIC/OxymaPure system described in the protocol above, which requires no tertiary base[3]. If you must use a uronium salt like HATU, swap DIPEA for a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or sym-collidine, and strictly avoid pre-activation[4].

Q: Does temperature control matter when coupling cyclic scaffolds like Tic or Aba? A: Yes, significantly. Constrained cyclic scaffolds like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or azapepinones (Aba) have severe rotational restrictions ( χ1​ and χ2​ constraints)[5]. While elevated temperatures (e.g., 75∘C in microwave SPPS) accelerate the desired nucleophilic attack, they exponentially increase the rate of oxazolone formation and subsequent racemization[6]. Solution: If heating is required to drive the coupling of a cyclic amino acid to completion, limit the temperature to 50∘C and restrict the reaction time to 10-15 minutes, utilizing DIC/Oxyma to suppress the thermal acceleration of epimerization[7].

Q: Why do I lose my N -terminal acetylated N -methyl amino acid during TFA cleavage? A: This is a known sequence-specific side reaction. When a peptide contains an acetylated N -methylamino acid at the N -terminus, the acid-catalyzed cleavage conditions (TFA) can induce an intramolecular cyclization, resulting in the cleavage and loss of the Ac- N -methylamino acid residue from the peptide chain[8]. Solution: To circumvent this, utilize milder cleavage cocktails if your protecting group strategy allows, or design the sequence to avoid terminal acetylated N -methyl residues if they are not strictly required for biological activity.

Q: Can I use PyBOP instead of HATU for coupling two adjacent N -methyl amino acids? A: While PyBOP is generally effective and avoids the guanidinylation side reactions associated with uronium salts (like HATU or HBTU), it is often insufficiently reactive for coupling two adjacent N -methyl residues due to extreme steric clash[1]. Solution: For N -Me to N -Me couplings, PyAOP (the HOAt-derived phosphonium salt) or BTC (bis(trichloromethyl)carbonate) combined with collidine are the most promising reagents to force the coupling while maintaining acceptable chiral integrity[8].

References

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • A Global Review on Short Peptides: Frontiers and Perspectives. PMC.[Link]

  • Self-assembly of amphipathic ααβ-tripeptide into cationic spherical particles for intracellular delivery. ResearchGate.[Link]

  • Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids. ResearchGate.[Link]

  • χ-Space Screening of Dermorphin-Based Tetrapeptides through Use of Constrained Arylazepinone and Quinolinone Scaffolds. PMC.[Link]

  • Design, synthesis, and structural characterization of miniproteins. PWR.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Conformational Analysis of Peptides with 2-Azabicyclo[2.2.1]heptane Constraints

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics, controlling the three-dimensional structure is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, a characteristic that can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, the introduction of conformational constraints is a key strategy in modern peptidomimetic design. This guide provides an in-depth technical comparison of peptides constrained with the 2-azabicyclo[2.2.1]heptane scaffold, a rigid proline analogue, against other common constraining strategies. We will delve into the underlying principles, present supporting experimental data, and provide detailed methodologies to empower your research and development endeavors.

The Rationale for Conformational Constraint: Beyond Floppy Peptides

Linear peptides often pay a significant entropic penalty upon binding to their biological targets, as they must adopt a specific, low-energy conformation from a multitude of possible states. By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity and specificity.[1] Furthermore, constraining a peptide can shield it from proteolytic enzymes that typically recognize and cleave extended peptide backbones, thereby improving its in vivo stability.[2][3]

Common strategies to achieve this conformational rigidity include:

  • Cyclization: Forming a covalent bond between different parts of the peptide chain, such as head-to-tail, side chain-to-side chain, or backbone-to-side chain linkages.

  • Stapling: Introducing a covalent brace across one face of an α-helical peptide, typically via the side chains of two amino acids.[4]

  • Incorporation of Rigid Scaffolds: Replacing flexible residues with conformationally restricted non-natural amino acids, such as the 2-azabicyclo[2.2.1]heptane system.

This guide will focus on the unique advantages and comparative performance of the 2-azabicyclo[2.2.1]heptane constraint.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Superior Proline Mimic

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic proline analogue that offers a higher degree of rigidity compared to the natural amino acid.[5] Its constrained bicyclic structure severely limits the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined conformation. This makes it an excellent tool for inducing and stabilizing secondary structures, particularly β-turns.[6][7]

Synthesis of the Building Block: (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

The successful incorporation of this constrained amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) first requires the synthesis of the protected monomer. A reliable and scalable synthesis is crucial for its practical application.

Experimental Protocol: Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

This protocol is adapted from a reported improved synthesis method.

Step 1: Imine Formation

  • To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq) and molecular sieves (4 Å) in dichloromethane (DCM), slowly add (R)-phenylethylamine (1.0 eq) with stirring.

  • After the addition is complete, stir the mixture for 1 hour at 0°C.

Step 2: Hetero-Diels-Alder Reaction

  • Cool the reaction mixture from Step 1 to -60°C.

  • Add trifluoroacetic acid (TFA, 1.0 eq) and boron trifluoride etherate (BF₃·Et₂O, 1.0 eq).

  • Add freshly distilled cyclopentadiene (1.0 eq).

  • Stir the reaction at -60°C for several hours until the reaction is complete (monitored by TLC).

Step 3: Hydrogenation and Salt Formation

  • After workup, dissolve the crude product in ethanol.

  • Add Pd/C (10 mol%) and hydrogenate under a hydrogen atmosphere. This step reduces the double bond and removes the phenylethyl and benzyl protecting groups.

  • After the reaction is complete, filter the catalyst and concentrate the solution.

  • Dissolve the residue in a suitable solvent and treat with an acid (e.g., HCl) to precipitate the amino ester hydrochloride salt, which can often be purified by recrystallization, avoiding tedious chromatography.

Step 4: Boc Protection and Saponification

  • Protect the secondary amine of the amino ester with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Saponify the ethyl ester using a base such as lithium hydroxide (LiOH) to yield the desired carboxylic acid.

This multi-step synthesis provides the enantiomerically pure Fmoc-protected amino acid ready for incorporation into peptides.[8]

Comparative Conformational Analysis: 2-Azabicyclo[2.2.1]heptane vs. Other Constraints

The true measure of a constraining strategy lies in its ability to induce a desired conformation and enhance the peptide's biological properties. Here, we compare the 2-azabicyclo[2.2.1]heptane scaffold with other popular methods.

Induction of Secondary Structures

The rigid nature of the 2-azabicyclo[2.2.1]heptane system makes it a potent inducer of β-turns, which are crucial for molecular recognition and protein folding. In contrast, hydrocarbon stapling is primarily employed to stabilize α-helical conformations.

G cluster_0 Constraining Strategies cluster_1 Resulting Secondary Structures 2-Azabicyclo 2-Azabicyclo[2.2.1]heptane Beta_Turn β-Turn 2-Azabicyclo->Beta_Turn Strongly Induces Stapling Hydrocarbon Stapling Alpha_Helix α-Helix Stapling->Alpha_Helix Stabilizes Cyclization General Cyclization Varied_Conformations Varied Conformations Cyclization->Varied_Conformations Depends on linker & sequence

While direct comparative NMR data on identical peptide sequences constrained by these different methods is scarce in the literature, we can infer their effects from individual studies. Peptides incorporating bicyclic proline analogs consistently show NMR data indicative of well-defined turn structures, such as specific Nuclear Overhauser Effect (NOE) patterns between backbone protons.[7] Stapled peptides, on the other hand, exhibit characteristic NOEs between residues i and i+3 or i+4, consistent with an α-helical conformation.[9]

Table 1: Comparison of Conformational Constraints

Constraint TypePrimary Structural InfluenceKey AdvantagesKey Disadvantages
2-Azabicyclo[2.2.1]heptane Induces β-turnsHigh rigidity, precise conformational controlSynthesis of the monomer is complex
Hydrocarbon Stapling Stabilizes α-helicesEnhances helicity and cell permeabilityCan be synthetically challenging, may alter binding
Lactam Bridge Cyclization, can induce turns or helicesCan be formed from natural amino acidsLess rigid than bicyclic systems
Disulfide Bridge CyclizationSimple to form from cysteine residuesReducible in vivo, less conformational restriction
Proteolytic Stability

Constraining a peptide generally enhances its resistance to proteolysis. Bicyclic peptides, due to their rigid structure, are expected to exhibit high stability.[10] Studies on various constrained peptides have shown significantly increased half-lives in serum compared to their linear counterparts. For instance, some bicyclic peptides have demonstrated remarkable resistance to enzymatic degradation, with half-lives extending to several hours or even days.[2] While direct comparative studies are limited, the high rigidity of the 2-azabicyclo[2.2.1]heptane scaffold suggests it would confer at least comparable, if not superior, proteolytic resistance to other methods like stapling.

Receptor Binding Affinity

By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[11] For example, a study on constrained peptide analogues targeting the Src SH2 domain showed that cyclized peptides had significantly higher binding affinities (IC50 in the low micromolar range) compared to their linear counterparts (IC50 > 100 µM).[12] The ability of the 2-azabicyclo[2.2.1]heptane constraint to precisely mimic a β-turn, a common recognition motif in protein-protein interactions, makes it a powerful tool for designing high-affinity ligands.[13]

Experimental Workflows: From Synthesis to Analysis

Solid-Phase Peptide Synthesis (SPPS) with 2-Azabicyclo[2.2.1]heptane

The incorporation of the Fmoc-protected 2-azabicyclo[2.2.1]heptane-3-carboxylic acid into a peptide sequence can be achieved using standard automated SPPS protocols with minor modifications.

spss_workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (HATU/HOAt/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage 6. Cleavage and Deprotection (TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Experimental Protocol: Automated SPPS of a Peptide Containing (1R,3S,4S)-N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

This protocol assumes the use of a standard automated peptide synthesizer with Fmoc/tBu chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling of the Constrained Amino Acid:

    • Dissolve the Fmoc-protected 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent such as HATU (1.45 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA, 3 equivalents).

    • Allow the mixture to pre-activate for a few minutes before adding it to the deprotected peptide-resin.

    • Due to the potential for steric hindrance from the bicyclic structure, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. A combination of one- and two-dimensional NMR experiments provides information on through-bond and through-space connectivities, which can be translated into structural restraints.

nmr_workflow Sample_Prep 1. Sample Preparation (dissolve in appropriate solvent, e.g., H₂O/D₂O or CD₃OH) Acquisition 2. NMR Data Acquisition (1D ¹H, 2D TOCSY, NOESY/ROESY) Sample_Prep->Acquisition Processing 3. Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Assignment 4. Resonance Assignment (using TOCSY and NOESY/ROESY) Processing->Assignment Restraint_Generation 5. Generation of Structural Restraints (NOE-derived distances, coupling constants) Assignment->Restraint_Generation Structure_Calculation 6. Structure Calculation and Refinement (e.g., using CYANA or XPLOR-NIH) Restraint_Generation->Structure_Calculation Validation 7. Structure Validation Structure_Calculation->Validation

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a buffer to control pH, or methanol-d₄). The concentration should be in the range of 1-5 mM.

  • Data Acquisition:

    • 1D ¹H NMR: To get an initial overview of the sample and to check for purity and aggregation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's fold.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids using the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use the distance and dihedral angle restraints as input for molecular dynamics-based structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters and by checking for consistency with the experimental data.

Conclusion and Future Outlook

The incorporation of 2-azabicyclo[2.2.1]heptane constraints into peptides represents a powerful strategy for pre-organizing them into well-defined conformations, particularly for mimicking β-turns. This approach offers significant advantages in terms of increased rigidity and the potential for enhanced proteolytic stability and receptor binding affinity compared to more flexible constraining methods. While direct, quantitative comparisons with other strategies like hydrocarbon stapling on identical peptide backbones are still emerging, the available evidence strongly supports the utility of bicyclic proline analogues in rational peptide design.

As our understanding of the relationship between peptide conformation and biological function deepens, we can expect to see wider adoption of such rigid, turn-inducing scaffolds in the development of next-generation peptide therapeutics. Future research should focus on systematic, head-to-head comparisons of different constraining strategies to provide a clearer quantitative framework for their application in drug discovery.

References

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  • Bálint, J., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(3), 325-329. [Link]

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  • Wilson, A. J. (2015). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 44(24), 8797-8809. [Link]

  • Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ChemMedChem, 13(10), 985-996. [Link]

  • Won, A., et al. (2015). High Proteolytic Resistance of Spider-Derived Inhibitor Cystine Knots. BioMed Research International, 2015, 812637. [Link]

  • Wróblewska, A., & Płaziński, W. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]

  • Wu, D., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Zessin, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Zhang, S., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Omega, 6(13), 9037-9045. [Link]

  • Zhou, H., et al. (2023). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 59(23), 3574-3577. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Peptides with Constrained Proline Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for deciphering their function and optimizing their therapeutic potential. Proline, a unique proteinogenic amino acid, plays a critical role in shaping peptide and protein architecture. Its cyclic side chain restricts the conformational freedom of the peptide backbone, often inducing turns and specific secondary structures.[1] However, the inherent flexibility of the proline ring and the cis-trans isomerization of the Xaa-Pro peptide bond present challenges in designing peptides with predictable and stable conformations.

This guide provides an in-depth comparison of constrained proline analogs and their application in peptide X-ray crystallography. We will explore how these synthetic modifications can lock a peptide into a desired conformation, thereby facilitating crystallization and providing high-resolution structural insights crucial for structure-activity relationship (SAR) studies.[2][3][4][5]

The Pivotal Role of Proline and the Rationale for Conformational Constraint

Proline's pyrrolidine ring can adopt two distinct puckered conformations, termed "up" (Cγ-exo) and "down" (Cγ-endo), which influence the local peptide backbone geometry.[6][7][8] Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a relatively low energy barrier between the two states.[9] This conformational heterogeneity can be a significant hurdle in crystallization, as a homogeneous population of molecules is a prerequisite for forming a well-ordered crystal lattice.

Constrained proline analogs are designed to overcome this challenge by restricting the puckering of the pyrrolidine ring and/or biasing the cis-trans isomerism of the preceding peptide bond.[10][11] By reducing the conformational flexibility of the peptide, these analogs can:

  • Promote a single, dominant conformation: This homogeneity is critical for successful crystallization.

  • Mimic a receptor-bound conformation: Constraining a peptide to its bioactive conformation can enhance its potency and selectivity.[3]

  • Improve metabolic stability: A more rigid structure can be less susceptible to enzymatic degradation.

A Comparative Analysis of Constrained Proline Analogs

A variety of constrained proline analogs have been developed, each with unique structural features and conformational preferences. The choice of a specific analog depends on the desired structural outcome and the chemical context of the peptide.

Proline Analog FamilyKey Structural FeaturePrimary Conformational EffectSuitability for Crystallography
Bicyclic Prolines A second ring fused to the pyrrolidine ring.[10]Rigidly constrains both backbone and side-chain torsion angles.Excellent. The high degree of pre-organization significantly aids in crystallization.
Substituted Prolines Alkyl or other functional groups at various positions on the ring.Can bias ring pucker and influence cis-trans isomerism through steric or electronic effects.[11]Good. The degree of constraint can be tuned by the nature and position of the substituent.
Aza-prolines A nitrogen atom replacing the Cα carbon.[12]Induces folding tendencies opposite to those of natural proline.[12]Moderate. Can introduce unique conformational properties that may or may not be conducive to crystallization.
Ring-Expanded/Contracted Analogs Six-membered (piperidine-2-carboxylic acid) or four-membered (azetidine-2-carboxylic acid) rings.Alters the backbone geometry and steric environment.Variable. Depends on the specific peptide sequence and the resulting conformational preferences.

Experimental Workflow: From Peptide Synthesis to High-Resolution Structure

The following section outlines a detailed, step-by-step methodology for the X-ray crystallography of peptides incorporating constrained proline analogs.

Crystallography Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Screening High-Throughput Screening Characterization->Screening Homogeneous Peptide Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Cryo-cooled Crystal Processing Data Processing & Scaling Diffraction->Processing Phasing Phase Determination Processing->Phasing Processed Data Modeling Model Building Phasing->Modeling Refinement Structure Refinement & Validation Modeling->Refinement PDB_Deposition PDB Deposition Refinement->PDB_Deposition Final Structure Proline_Puckering Proline Proline Up_Pucker Up (Cγ-exo) Pucker Proline->Up_Pucker Conformational Equilibrium Down_Pucker Down (Cγ-endo) Pucker Proline->Down_Pucker Conformational Equilibrium Transition_State Planar Transition State Up_Pucker->Transition_State Down_Pucker->Transition_State

Sources

Safety Operating Guide

(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol and Disposal Guide for (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

As a Senior Application Scientist, I approach chemical handling and laboratory safety not as a mere compliance checklist, but as a mechanistic process. (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained, rigid bicyclic proline analog widely utilized in the design of peptidomimetics and novel therapeutics[1]. Because it possesses both a secondary amine and a carboxylic acid moiety, it exists predominantly as a zwitterion in aqueous environments. This dual nature dictates its solubility, reactivity, and ultimately, the procedures required for its safe operational handling, spill containment, and disposal.

Chemical Profiling and Mechanistic Hazard Assessment

Understanding the physical state and hazard classification is the first step in designing self-validating safety protocols. The bicyclic framework makes this compound lipophilic, while the zwitterionic core makes it highly sensitive to pH changes. According to standard GHS classifications for similar azabicyclo derivatives, it acts as a localized irritant to mucous membranes, skin, and eyes[2].

Causality of Handling Risks: The zwitterionic nature means the compound can exhibit complex solubility profiles—readily soluble in polar protic solvents but prone to sudden precipitation when the pH shifts abruptly. If aerosolized, the basicity of the amine and the acidity of the carboxylic acid can disrupt the delicate lipid bilayers in the respiratory tract and eyes, necessitating strict engineering controls[2].

Table 1: Quantitative Hazard Profile and Required PPE

ParameterSpecification / RequirementMechanistic Rationale
GHS Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)Amphoteric nature disrupts cellular lipid bilayers upon contact[2].
Primary PPE Nitrile gloves (double-gloved), Safety gogglesNitrile provides a robust barrier against polar organic solutions of the compound; double-gloving prevents permeation[3].
Engineering Control Fume hood (Face velocity >100 fpm)Prevents inhalation of aerosolized fine powders during transfer and weighing[4].
Storage Conditions Cool, dry, tightly closed containerPrevents hygroscopic degradation and unwanted zwitterion hydration[2].

Spill Containment & Neutralization Workflow

A self-validating protocol is essential for spill response. You must empirically prove the hazard is neutralized and removed, not just visually absent.

Step-by-Step Methodology: Spill Containment

  • Isolation : Immediately evacuate non-essential personnel from the immediate vicinity to prevent tracking the compound across the lab.

  • PPE Verification : Don fresh nitrile gloves, a chemically resistant lab coat, and chemical safety goggles[3].

  • Containment :

    • For Powders: Do not dry sweep, which aerosolizes the compound. Gently cover the spill with a damp inert absorbent material (e.g., sand or vermiculite) to suppress dust[3].

    • For Solutions: Surround the spill with chemical absorbent pads to prevent the solution from migrating into floor drains[2].

  • Collection : Use a non-sparking scoop to transfer the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Self-Validating Decontamination :

    • Wipe the affected surface with a rag dampened in a 10% ethanol/water solution to dissolve any remaining lipophilic residues.

    • Validation Step: Swab the cleaned surface with a universal pH indicator strip. Because the compound alters the local pH of pure water due to its amphoteric nature, a neutral reading (pH 6.5–7.5) confirms the absolute absence of microscopic chemical residues.

SpillResponse S1 Spill Detected S2 Don PPE (Nitrile, Goggles, Coat) S1->S2 S3 Containment (Inert Absorbent/Sweep) S2->S3 S4 Surface Decontamination (10% EtOH/Water) S3->S4 S5 Self-Validation (pH Swab Test) S4->S5 S6 Transfer to Solid Waste S5->S6

Step-by-step spill containment and self-validating decontamination workflow.

Proper Disposal Procedures

Disposal of (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid must strictly comply with environmental regulations. Introduction into municipal waterways can disrupt local aquatic ecosystems due to the biological activity of the constrained bicyclic ring[3].

Causality of Waste Segregation: Never mix the pure solid waste or concentrated aqueous solutions of this compound with heavy metal waste or strong oxidizing agents. The secondary amine can undergo highly exothermic oxidation, and the carboxylic acid moiety can chelate transition metals, creating unpredictable, highly toxic, and potentially explosive byproducts.

Step-by-Step Methodology: Waste Disposal

  • Categorization & Segregation : Segregate waste at the source into three distinct streams: Solid Waste (powders, contaminated gloves, empty vials), Aqueous Liquid Waste, and Organic Liquid Waste.

  • Aqueous Neutralization (Self-Validation) : For aqueous solutions containing the compound, test the initial pH. Adjust the pH to approximately 7.0 using dilute HCl or NaOH. Why? This prevents the compound from migrating into the volatile phase and stabilizes the zwitterion for safe transport. Verify the final pH with a calibrated probe before capping.

  • Containerization : Place the waste into designated, chemically compatible containers (e.g., HDPE for solids and aqueous liquids, glass carboys for organics). Do not overfill; maintain at least 20% headspace to account for vapor pressure expansion.

  • Labeling : Affix a GHS-compliant hazardous waste label immediately. The label must explicitly state: "Contains (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid - Irritant (H315, H319, H335)"[2].

  • Final Disposition : Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) team. The material must be processed at an EPA/RCRA-approved chemical waste disposal facility[4]. Under no circumstances should this compound or its washings be flushed down the sink[2].

WasteDisposal A Waste Generation: (1s,4r)-2-Azabicyclo[2.2.1]heptane- 1-carboxylic acid B Solid Waste (Powders/Residues) A->B C Liquid Waste (Solutions/Washings) A->C F Secondary Containment & GHS Labeling B->F D Aqueous Waste (pH 6-8 Adjusted) C->D E Organic Waste (Halogenated / Non-Halogenated) C->E D->F E->F G EPA/RCRA Approved Disposal Facility F->G

Workflow for the segregation and disposal of zwitterionic azabicyclo compound waste.

References

  • AK Scientific, Inc. "Safety Data Sheet: 2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane." AKSci. 2

  • Combi-Blocks, Inc. "HB-4903 - Safety Data Sheet." Combi-Blocks. 3

  • BenchChem Technical Support Team. "1-Azabicyclo[2.2.1]heptan-3-one | 21472-89-9." BenchChem. 5

  • ResearchGate. "Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids." ResearchGate. 1

  • Combi-Blocks, Inc. "HD-5328 p.1 - Safety Data Sheet." Combi-Blocks. 4

Sources

Personal protective equipment for handling (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Master Guide: (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 882182-44-7) is a highly specialized, conformationally constrained rigid bicyclic proline analogue [1][1][2]. Widely utilized as a building block in the design of peptidomimetics and peptide models [1][2], this compound presents unique operational handling challenges due to its fine particulate nature, polarity, and specific stereochemical stability requirements.

This guide provides a self-validating framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this critical chemical, ensuring both researcher safety and experimental integrity.

Hazard Profile & Mechanistic Causality

Understanding why a compound is hazardous is the first step in mitigating risk. As an amino acid derivative with a bicyclic core, its primary risks are localized irritation and potential systemic toxicity upon acute exposure [2][3].

Table 1: GHS Hazard Summary & Mechanistic Causality

Hazard ClassGHS CodeMechanistic Causality & Operational Impact
Skin Irritation H315The carboxylic acid moiety acts as a localized proton donor, disrupting the slightly acidic acid mantle of the skin, leading to erythema upon contact[3].
Eye Irritation H319High polarity and affinity for aqueous environments allow the compound to rapidly dissolve in the tear film, causing immediate osmotic and pH-driven irritation to the cornea[3].
Respiratory Irritation H335As a dry, crystalline powder, aerosolized micro-particles can bypass upper respiratory cilia, depositing in the bronchioles and triggering an inflammatory response[3].
Acute Toxicity H302 / H312Systemic absorption (oral or dermal) introduces a non-natural rigid amino acid into systemic circulation, potentially interfering with standard metabolic pathways[3].

Personal Protective Equipment (PPE) Matrix

Do not merely "wear gloves." The selection of PPE must be targeted against the specific physicochemical properties of the bicyclic compound to ensure a self-validating safety system.

Table 2: Validated PPE Specifications

PPE CategorySpecificationThe "Why" (Scientific Rationale)Validation Check (Pre-Op)
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against polar organic acids compared to latex. It also prevents moisture transfer from hands, preserving the compound's stereochemical integrity.Perform the "Inflation Test" to check for micro-tears before donning.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed to airborne dust. Goggles create a micro-environment seal against aerosolized particles.Ensure the rubber seal is flush against the face with no gaps.
Respiratory N95/P100 Particulate RespiratorThe compound's low molecular weight and fine crystalline structure make it highly susceptible to aerosolization via ambient air currents outside a hood.Perform a positive/negative pressure seal check before handling.
Body Flame-retardant, 100% Cotton Lab CoatCotton prevents static buildup (unlike synthetic blends), reducing the risk of static-cling of the powder to the garment.Ensure cuffs are fully extended and tucked under the nitrile gloves.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. The following step-by-step methodology ensures zero-exposure transfer and reaction setup.

Step-by-Step Methodology: Weighing & Transfer
  • Environmental Verification: Ensure the chemical fume hood is operational. Self-Validation: Check the digital monitor for a face velocity of 80–100 feet per minute (fpm). Do not rely solely on the certification sticker.

  • Static Mitigation: Wipe the analytical balance and surrounding hood surface with an anti-static wipe. Bicyclic amino acids often carry a static charge that causes "jumping" during transfer.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas which exacerbate static cling.

  • Primary Containment: Open the primary reagent bottle only within the deepest 6 inches of the fume hood to ensure maximum capture velocity of any aerosolized dust.

  • Transfer: Slowly dispense the required mass into a pre-tared, static-free weigh boat or directly into the reaction vessel.

  • Decontamination: Immediately cap the reagent bottle. Wipe the exterior of the bottle and the spatula with a 70% isopropanol/water solution to neutralize and remove microscopic residue before removing them from the hood.

Workflow Visualization

The following diagram illustrates the logical progression of compound handling and the conditional pathways for spill response.

G Start Compound Retrieval (Desiccated Storage) Hood Transfer to Fume Hood (Min face velocity 80-100 fpm) Start->Hood Weighing Weighing & Dispensing (Anti-static spatulas) Hood->Weighing Spill Accidental Spill? Weighing->Spill Contain Spill Containment (HEPA Vacuum / Wet Wiping) Spill->Contain Yes Reaction Proceed to Reaction (Peptidomimetic Synthesis) Spill->Reaction No Disposal Solid Waste Disposal (EPA Compliant Container) Contain->Disposal Reaction->Disposal Post-reaction cleanup

Operational workflow for handling (1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid.

Emergency Spill Response & Waste Management

In the event of a spill, the primary objective is to prevent aerosolization and respiratory exposure.

Step-by-Step Methodology: Spill Containment
  • Evacuate & Assess: Immediately step back from the spill zone. Assess if the spill is confined to the fume hood or has reached the general lab floor.

  • PPE Upgrade: If the spill is outside the hood, don an N95/P100 respirator and a second pair of nitrile gloves.

  • Containment (No Sweeping): Never use a dry brush or broom, as this will aerosolize the fine powder. Instead, cover the spill with damp absorbent pads (moistened with water or a mild alkaline solution to neutralize the carboxylic acid).

  • Collection: Carefully fold the damp pads inward, trapping the powder. Place the pads into a puncture-resistant, sealable chemical waste bag.

  • Secondary Cleaning: Wipe the spill area with a 1% sodium bicarbonate solution to neutralize any remaining acid residue, followed by a final wipe with 70% isopropanol.

Disposal Plan
  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, spill pads) must be placed in a designated, clearly labeled "Hazardous Solid Waste - Organic Acids" container.

  • Liquid Waste: If the compound was dissolved in an organic solvent (e.g., DMF, DCM) for peptide coupling, the resulting solution must be disposed of in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Regulatory Compliance: Ensure all waste containers are kept sealed when not in active use, in compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

References

  • Grygorenko, O. O., et al. "Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids." The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." United States Government. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.